Voxilaprevir
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLZLWXUBZHSL-FZNJKFJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52F4N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027947 | |
| Record name | Voxilaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535212-07-7 | |
| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voxilaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voxilaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voxilaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOXILAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Voxilaprevir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir (formerly GS-9857) is a potent, pangenotypic, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a second-generation NS3/4A protease inhibitor and is a key component of the fixed-dose combination therapy Vosevi®, which also contains the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir.[3][4] This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its antiviral effect by selectively and reversibly inhibiting the HCV NS3/4A serine protease.[5] The NS3/4A protease is a heterodimeric enzyme essential for the replication of the hepatitis C virus.[1] The NS3 protein contains the serine protease domain, while the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes.[5]
Following the translation of the HCV RNA genome into a single large polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at multiple sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[5] These mature proteins are critical components of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity, thereby preventing the formation of the replication complex and ultimately halting viral replication.[1][5]
Quantitative Data
The potency of this compound has been characterized through various in vitro assays, including enzymatic inhibition assays and cell-based replicon assays. The following tables summarize key quantitative data.
Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by this compound
| HCV Genotype | Ki (nM) |
| 1b | 0.038 |
| 3a | 0.066 |
| Ki (inhibition constant) values were determined in biochemical assays using recombinant NS3/4A enzymes.[1] |
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype/Subtype | EC50 (nM) |
| 1a | 0.33 - 1.8 |
| 1b | 0.33 |
| 2a | 3.9 |
| 2b | 3.3 |
| 3a | 3.7 - 6.1 |
| 4a | 4.5 |
| 5a | 1.8 |
| 6a | 6.6 |
| 6e | 0.2 |
| EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell-based replicon assays.[1] |
Table 3: Clinical Efficacy of this compound-containing Regimens (Sustained Virologic Response at 12 weeks, SVR12)
| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| POLARIS-1 | Genotypes 1-6, previously treated with an NS5A inhibitor | Sofosbuvir/Velpatasvir/Voxilaprevir for 12 weeks | 96% |
| POLARIS-4 | Genotypes 1-4, previously treated with a DAA (not an NS5A inhibitor) | Sofosbuvir/Velpatasvir/Voxilaprevir for 12 weeks | 98% |
| POLARIS-2 | Genotypes 1-6 (excluding GT3 with cirrhosis), treatment-naïve | Sofosbuvir/Velpatasvir/Voxilaprevir for 8 weeks | 95% |
| POLARIS-3 | Genotype 3 with cirrhosis, treatment-naïve | Sofosbuvir/Velpatasvir/Voxilaprevir for 8 weeks | 96% |
| Data from pivotal Phase 3 clinical trials.[4][6] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.
HCV NS3/4A Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (specific genotype)
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
Test compound (this compound) serially diluted in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used). The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
HCV Replicon Assay
Objective: To measure the antiviral activity of a compound against HCV replication in a cell-based system.
Materials:
-
Huh-7 (or derivative) cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent like G418).
-
Test compound (this compound) serially diluted in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed the HCV replicon cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (as a control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Measure the luciferase activity in each well using a luminometer. This reflects the level of HCV RNA replication.
-
In a parallel plate or in the same wells using a multiplexed assay, measure cell viability to assess the cytotoxicity of the compound.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the drug concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined similarly from the cell viability data. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HCV replication cycle and the inhibitory action of this compound on NS3/4A protease.
Caption: Workflow for the in vitro HCV NS3/4A protease inhibition assay.
Caption: Workflow for the cell-based HCV replicon assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GS-9857 in patients with chronic hepatitis C virus genotype 1-4 infection: a randomized, double-blind, dose-ranging phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (GS-9857): The Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Utilized as a Component of Vosevi® | Semantic Scholar [semanticscholar.org]
- 5. This compound | MedPath [trial.medpath.com]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
Voxilaprevir: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of voxilaprevir (formerly GS-9857), a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This compound is a key component of the fixed-dose combination antiviral medication Vosevi®, used for the treatment of chronic HCV infection.[1][2][3]
Discovery and Rationale
The discovery of this compound was driven by the need for a pan-genotypic HCV NS3/4A protease inhibitor with an improved safety profile, particularly concerning hepatotoxicity observed with earlier-generation protease inhibitors.[1][4] The research aimed to identify a compound with broad activity across all HCV genotypes, including those with resistance-associated substitutions, and minimized risk of alanine transaminase (ALT) elevations.[1][4] Key discovery efforts focused on enhancing the metabolic stability of the molecule and reducing the formation of protein adducts, which were found to correlate with clinical ALT elevation.[4] Through structural modifications, researchers successfully developed this compound, which demonstrated potent, pan-genotypic antiviral activity in preclinical studies and, subsequently, a favorable safety profile in clinical trials.[1][4]
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[2][5][6] The NS3/4A protease is essential for the replication of the hepatitis C virus.[2][5] After the viral RNA is translated into a single large polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at specific sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][5] These mature proteins are critical components of the viral replication complex.[2][5] this compound is a reversible, noncovalent inhibitor that binds to the active site of the NS3/4A protease, thereby blocking its enzymatic activity.[5] This inhibition of polyprotein processing prevents the formation of the viral replication complex and ultimately suppresses HCV replication.[2][5]
Data Presentation
In Vitro Activity of this compound
| Parameter | Genotype 1b | Genotype 3a | Genotypes 1-6 (Replicon EC50) |
| Ki (nM) | 0.038 | 0.066 | - |
| EC50 (nM) | - | - | 0.2 - 6.6 |
Ki represents the inhibition constant against the NS3 protease. EC50 is the half-maximal effective concentration in HCV replicon assays.
Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Systemic Clearance (L/h/kg) | Plasma Protein Binding (%) |
| Rat | 83 | 0.19 - 0.81 | >99 |
| Dog | 27 | 0.19 - 0.81 | >99 |
| Monkey | 7.4 | 0.19 - 0.81 | >99 |
| Human | - | - | >99 |
Clinical Efficacy of this compound (in Vosevi®)
| Clinical Trial | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) Rate |
| POLARIS-1 | Genotypes 1-6, previously treated with an NS5A inhibitor | 12 weeks | 96% |
| POLARIS-4 | Genotypes 1, 2, or 3, previously treated with a DAA regimen that did not include an NS5A inhibitor | 12 weeks | 98% |
SVR12 is defined as having an undetectable level of HCV RNA 12 weeks after the completion of treatment.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and macrocyclization. The detailed procedures are outlined in patents filed by Gilead Sciences.[7] A generalized synthetic scheme involves the synthesis of the P2-P4 macrocycle and the P1-P1' fragment, followed by a final coupling reaction.
Synthesis of Key Intermediates: The synthesis of the various fragments of this compound involves standard organic chemistry transformations. For example, the synthesis of an antiviral N-(3-ethyl)prolyl-1-aminocyclopropanecarboxylic acid peptide and routes to its difluoromethylaminocyclopropanecarboxylic acid intermediate are described in US patent 20150175626.[7] The preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus is detailed in patent WO 2014008285.[7]
Final Coupling and Macrocyclization: The final steps of the synthesis involve the coupling of the pre-synthesized fragments to assemble the linear precursor, followed by an intramolecular reaction to form the macrocyclic structure.[8]
A detailed, step-by-step protocol is beyond the scope of this summary but can be found in the referenced patents for researchers with a need for this specific information.
HCV NS3/4A Protease Assay (FRET-based)
This assay is used to determine the inhibitory activity of compounds like this compound against the HCV NS3/4A protease.
-
Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors)
-
Test compound (this compound) and controls
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
Recombinant NS3/4A protease is added to the wells and pre-incubated with the compound.
-
The FRET peptide substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication in a cellular context.
-
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon. This replicon is an RNA molecule that can replicate autonomously within the cells and often contains a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.
-
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Cell culture medium and reagents
-
Test compound (this compound) and controls
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
The replicon-containing cells are seeded into microplates.
-
The test compound is serially diluted and added to the cells.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to take place.
-
The cells are then lysed, and the luciferase assay reagent is added.
-
The luminescence signal is measured using a luminometer.
-
-
Data Analysis: The EC50 value (the concentration of the compound that reduces the replicon-driven reporter signal by 50%) is calculated by plotting the luminescence signal against the compound concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replicon activity is not due to general toxicity of the compound to the host cells.
Visualizations
Caption: HCV Replication Cycle and Mechanism of Action of this compound.
Caption: Experimental Workflow for an HCV Replicon Assay.
References
- 1. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MedPath [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor this compound (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Voxilaprevir: A Deep Dive into its Chemical Architecture and Pharmacological Profile
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of Voxilaprevir (GS-9857), a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral therapy.
Chemical Identity and Structure
This compound is a complex macrocyclic molecule with the systematic IUPAC name (1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide[1]. Its chemical formula is C₄₀H₅₂F₄N₆O₉S, with a molecular weight of 868.94 g/mol [1][2].
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide[1] |
| Chemical Formula | C₄₀H₅₂F₄N₆O₉S[1][2] |
| Molecular Weight | 868.94 g/mol [1][2] |
| CAS Number | 1535212-07-7[1] |
| SMILES | CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)--INVALID-LINK--C(C)(C)C[1] |
Physicochemical Properties
This compound is described as a white to light brown solid[3]. Based on its high apparent permeability and low solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | Practically insoluble (<0.1 mg/mL) below pH 6.8[3] | TGA Product Information |
| pKa (Strongest Acidic) | 3.74 | Predicted (Chemaxon) |
| pKa (Strongest Basic) | -0.84 | Predicted (Chemaxon) |
| LogP | 3.98 | Predicted (ALOGPS) |
Pharmacokinetic Profile
This compound is orally bioavailable and its absorption is significantly enhanced when administered with food. It is highly bound to plasma proteins and is primarily metabolized by cytochrome P450 enzymes.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Condition/Note |
| Absorption | ||
| Tmax | 4 hours | Post-dose |
| Effect of Food | AUC and Cmax increased by 112-435% and 147-680%, respectively | Taken with food |
| Distribution | ||
| Plasma Protein Binding | >99% | Human plasma |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | |
| Minor Metabolizing Enzymes | CYP1A2, CYP2C8 | |
| Excretion | ||
| Major Route of Elimination | Biliary excretion | ~40% of a dose eliminated as parent drug in feces |
| Elimination in Urine | No drug detected | |
| Elimination Half-life | ||
| Plasma Half-life | ~33 hours |
Mechanism of Action and In Vitro Activity
This compound is a direct-acting antiviral (DAA) agent that acts as a noncovalent, reversible inhibitor of the HCV NS3/4A protease[3]. This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a process essential for viral replication. By blocking this protease, this compound prevents the maturation of viral proteins and disrupts the formation of the viral replication complex.
This compound demonstrates potent pangenotypic activity against various HCV genotypes in in vitro replicon assays.
Table 4: In Vitro Activity of this compound against HCV Genotypes
| HCV Genotype | Ki (pM) | EC₅₀ (nM) |
| 1b | 38 | 0.33 - 3.3 |
| 3a | 66 | 3.7 |
| 1a | - | 3.9 |
| 2a | - | - |
| 2b | - | - |
| 4a | - | - |
| 5a | - | - |
| 6a | - | - |
| Other Genotypes (replicon assays) | - | 0.33 - 6.6 |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., UPLC BEH C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro HCV NS3/4A Protease Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the HCV NS3/4A protease.
Methodology: A biochemical assay using a fluorogenic substrate is a common method.
Protocol:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (for the desired genotype).
-
A fluorogenic peptide substrate that is cleaved by the NS3/4A protease, resulting in an increase in fluorescence.
-
Assay buffer.
-
This compound stock solution of known concentration.
-
A microplate reader capable of measuring fluorescence.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, the NS3/4A protease, and the different concentrations of this compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC₅₀ value and the substrate concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.
-
Conclusion
This compound is a highly potent and pangenotypic inhibitor of the HCV NS3/4A protease with a well-characterized chemical structure and pharmacokinetic profile. Its mechanism of action, involving the disruption of viral replication, makes it a critical component of combination therapies for chronic hepatitis C infection. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important antiviral agent.
References
A Technical Guide to the Pan-Genotypic Activity of Voxilaprevir Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Voxilaprevir, a potent, direct-acting antiviral (DAA) agent, and its pan-genotypic activity against the Hepatitis C virus (HCV). We will delve into its mechanism of action, in-vitro efficacy, resistance profile, and clinical performance, presenting quantitative data and detailed experimental protocols for key assays.
Introduction: The Role of this compound in HCV Therapy
Hepatitis C is an infectious liver disease caused by HCV, a single-stranded RNA virus with significant genetic diversity, classified into at least eight genotypes and numerous subtypes.[1][2] This diversity has historically posed a challenge for treatment. The advent of direct-acting antivirals has revolutionized HCV therapy, with cure rates (Sustained Virologic Response or SVR) exceeding 90%.[3]
This compound (VOX) is a second-generation, pangenotypic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[4][5] It was developed to provide a highly effective treatment option, particularly for patient populations that are difficult to treat, including those who have previously failed therapy with other DAA regimens.[6][7] this compound is commercially available as a fixed-dose combination tablet with Sofosbuvir (an NS5B polymerase inhibitor) and Velpatasvir (an NS5A inhibitor) under the brand name Vosevi®.[8][9][10] This triple combination regimen provides a high barrier to resistance and is approved for treating adults with chronic HCV genotypes 1 through 6.[11][12][13]
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the HCV NS3/4A serine protease.[8][12] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and nonstructural (NS) proteins essential for viral replication and assembly.[12][14] The NS3/4A protease is responsible for cleaving the polyprotein at four locations to release NS3, NS4A, NS4B, NS5A, and NS5B.[8][14]
By reversibly binding to the active site of the NS3/4A protease, this compound blocks this critical cleavage process, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.[8][14] Distinct structural interactions with the conserved catalytic triad of the NS3 protease improve its potency against genotype 3 and its activity against common resistance variants.[15]
References
- 1. The Genotypes/Subtypes and Antiviral Drug Resistance of the Hepatitis C Virus from Patients in a Tertiary Care Hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sofosbuvir, velpatasvir and this compound combination for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatimes.com [pharmatimes.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 11. Sofosbuvir, velpatasvir and this compound: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | MedPath [trial.medpath.com]
- 13. medscape.com [medscape.com]
- 14. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery of this compound (GS-9857): The Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Utilized as a Component of Vosevi® | Semantic Scholar [semanticscholar.org]
Voxilaprevir: A Core Component of Hepatitis C Salvage Therapy
A Technical Guide on its Mechanism, Efficacy, and Experimental Evaluation
Introduction: Voxilaprevir is a potent, pangenotypic, second-generation direct-acting antiviral (DAA) agent developed by Gilead Sciences.[1] It functions as an inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] this compound is a key component of the fixed-dose combination tablet Vosevi®, which also contains the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir.[1] This triple combination regimen is primarily indicated as a salvage therapy for adult patients with chronic HCV infection who have previously failed a DAA-containing regimen.[2][3][4] Its development marked a significant advancement in HCV treatment, providing a highly effective option for difficult-to-treat patient populations and moving closer to the goal of universal HCV cure.[2][3]
Mechanism of Action
The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein.[5][6] This polyprotein must be cleaved by viral and host proteases into individual structural and nonstructural (NS) proteins that are essential for viral replication and assembly.[5][6] The HCV NS3/4A serine protease is responsible for multiple cleavages within the nonstructural region of the polyprotein, specifically at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[5][7]
This compound exerts its antiviral effect by reversibly binding to the active site of the NS3/4A protease.[7][8] This binding action blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein.[5] The inhibition of this critical step in the viral lifecycle disrupts the formation of the viral replication complex, ultimately suppressing HCV replication.[5][7]
Pharmacological Profile
Pharmacodynamics
This compound demonstrates potent antiviral activity across all major HCV genotypes. In vitro studies using HCV replicon assays have established its efficacy against genotypes 1 through 6.[9] A key advantage of this compound is its improved resistance profile compared to earlier-generation protease inhibitors, showing robust activity against many common NS3 resistance-associated substitutions (RASs).[9][10]
| Parameter | HCV Genotypes | Value | Reference |
| Median EC50 | Genotypes 1a, 1b, 2a, 2b, 3a, 4a, 4d, 4r, 5a, 6a, 6e, 6n | 0.2–6.6 nM | [8] |
| Protein Binding | Human Plasma | >99% | [7][9] |
| Table 1: In Vitro Activity and Protein Binding of this compound. |
Pharmacokinetics
When administered as part of the Vosevi fixed-dose combination, this compound is rapidly absorbed. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is eliminated mainly through biliary excretion.[7][9]
| Parameter | Value (in HCV-infected patients) | Reference |
| Tmax (Time to Peak Concentration) | 4 hours | [7] |
| Cmax (Peak Concentration) | 192 ng/mL | [7] |
| AUC0–24 | 260% higher than in healthy subjects | [9][11] |
| Terminal Elimination Half-life (t1/2) | ~33 hours | [9] |
| Metabolism | Primarily CYP3A4; lesser extent by CYP2C8, CYP1A2 | [7][12] |
| Excretion | Primarily biliary; ~94% in feces (~40% as parent drug) | [7][8] |
| Table 2: Key Pharmacokinetic Parameters of this compound. |
Drug Interactions
Given its metabolism via CYP3A4 and its role as a substrate for drug transporters like P-glycoprotein (P-gp) and BCRP, this compound has several clinically significant drug-drug interactions.[13][14]
-
Strong CYP3A4 inducers (e.g., carbamazepine, St. John's wort) can significantly decrease this compound plasma concentrations, potentially reducing therapeutic effect, and are not recommended for co-administration.[12]
-
Strong CYP3A4 inhibitors can increase this compound concentrations.[7]
-
This compound is an inhibitor of drug transporters P-gp, BCRP, OATP1B1, and OATP1B3.[12] Co-administration with substrates of these transporters (e.g., certain statins like rosuvastatin) may increase their plasma concentrations and risk of myopathy.[12][13]
Clinical Efficacy as Salvage Therapy
The efficacy and safety of the sofosbuvir/velpatasvir/voxilaprevir combination were primarily established in the POLARIS-1 and POLARIS-4 phase III clinical trials. These studies focused on DAA-experienced patients, who represent the most challenging population to treat.[15][16] The primary endpoint was the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12).
The POLARIS-1 trial enrolled patients with any genotype who had previously failed a regimen containing an NS5A inhibitor.[15] The POLARIS-4 trial enrolled patients who had failed a DAA regimen that did not include an NS5A inhibitor.[15] Real-world studies have subsequently confirmed the high efficacy of this regimen in clinical practice.[17][18]
| Study | Patient Population (DAA-Experienced) | HCV Genotype | Treatment Duration | SVR12 Rate | Reference |
| POLARIS-1 | Prior NS5A inhibitor failure | 1-6 | 12 weeks | 96% | [15] |
| POLARIS-4 | Prior DAA failure (non-NS5A inhibitor) | 1-4 | 12 weeks | 97% | [15] |
| Real-World Cohort | Integrative analysis of three large cohorts | 1-6 | 12 weeks | 95% | [17] |
| Canadian Registry | Prior DAA failure | 1-6 | 12 weeks | 96% | [18] |
| Table 3: SVR12 Rates for Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-Experienced Patients. |
Resistance Profile
This compound maintains activity against many NS3 protease variants that confer resistance to first-generation PIs, such as those with substitutions at positions 80, 155, and 168.[9][10] However, certain substitutions, particularly at amino acid position A156 (e.g., A156T/V), can confer high levels of resistance to this compound.[10] Fortunately, these A156 variants often exhibit significantly reduced viral fitness, making them less common in clinical settings.[10] In clinical trials, the presence of baseline NS3 or NS5A RASs did not significantly impact the high SVR12 rates achieved with the sofosbuvir/velpatasvir/voxilaprevir regimen.[19][20]
Experimental Protocols
The evaluation of NS3/4A protease inhibitors like this compound involves a series of standardized in vitro assays and in vivo models.
HCV NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (for a specific genotype) and a synthetic fluorogenic peptide substrate are prepared. The substrate mimics a natural cleavage site and is linked to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[21]
-
Reaction: The enzyme, substrate, and varying concentrations of the test inhibitor (e.g., this compound) are combined in an appropriate buffer system (e.g., HEPES with dithiothreitol).[21]
-
Detection: If the protease is active, it cleaves the substrate, releasing the fluorophore from its quencher, resulting in a measurable increase in fluorescence.
-
Analysis: Fluorescence is monitored over time using a fluorescence spectrophotometer. The rate of cleavage is calculated, and the concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.[22]
HCV Replicon Assay
This cell-based assay evaluates a compound's ability to inhibit HCV RNA replication within human liver-derived cells.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that is highly permissive to HCV replication is used.[23]
-
Replicon Transfection: The cells are transfected with an HCV replicon, which is a subgenomic HCV RNA molecule that can replicate autonomously but does not produce infectious virus particles. The replicon often contains a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are incubated with various concentrations of the test compound (e.g., this compound).
-
Detection: After a set incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This is typically done by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels directly using RT-qPCR.
-
Analysis: The data is used to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication.[9] A cytotoxicity assay is run in parallel to ensure the observed antiviral effect is not due to cell death.
Animal Models
The development of HCV drugs has been hampered by the virus's narrow host range, which is limited to humans and chimpanzees.[24] Ethical and cost considerations restrict the use of chimpanzees.[25] To overcome this, small animal models have been developed, most notably the human-liver chimeric mouse.[26][27]
Methodology:
-
Model: Immunodeficient mice (e.g., uPA-SCID mice) are transplanted with human hepatocytes.[24][25] These transplanted cells proliferate and form a chimeric human/mouse liver that is susceptible to HCV infection.
-
Application: These models can be infected with HCV and are used for the in vivo evaluation of DAA efficacy, including testing compounds like this compound.[26] However, the lack of a functional immune system in these models prevents the study of host immune responses and pathogenesis.[26][27]
Conclusion
This compound is a highly potent, pangenotypic NS3/4A protease inhibitor with a favorable resistance profile. Its critical role is as a cornerstone of the sofosbuvir/velpatasvir/voxilaprevir (Vosevi®) combination therapy. This regimen has demonstrated outstanding efficacy, with SVR12 rates exceeding 95% in DAA-experienced patients, a population for whom previous treatment options were limited.[15][17] The development of this compound and its integration into a powerful triple-combination DAA regimen represents a culminating achievement in HCV therapeutics, providing a reliable and effective salvage option that is crucial for achieving the global elimination of hepatitis C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir, velpatasvir and this compound: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hepatitis C - Wikipedia [en.wikipedia.org]
- 5. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 13. aidsetc.org [aidsetc.org]
- 14. aidsetc.org [aidsetc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scientificarchives.com [scientificarchives.com]
- 17. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salvage Therapy with Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-experienced Patients: Results from a Prospective Canadian Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hcvguidelines.org [hcvguidelines.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 26. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preclinical Pharmacokinetics and Metabolism of Voxilaprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. It is a key component of the fixed-dose combination therapy Vosevi®, approved for the treatment of chronic HCV infection. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models is fundamental to its successful clinical development. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, summarizing available data from various in vivo and in vitro models.
In Vivo Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies for this compound were conducted in several species, including rats, dogs, and monkeys, to understand its behavior in a biological system and to enable allometric scaling for predicting human pharmacokinetics.
While specific quantitative data from these studies are not extensively published in peer-reviewed literature, key findings from abstracts and regulatory documents indicate the following characteristics:
Key In Vivo Pharmacokinetic Attributes:
-
Absorption: Following oral administration, this compound is absorbed into the systemic circulation.
-
Distribution: A notable characteristic of this compound is its preferential distribution to the liver, the target organ for HCV infection. High liver-to-plasma concentration ratios have been observed across preclinical species, suggesting active transport into hepatocytes. This targeted distribution is advantageous for maximizing antiviral efficacy at the site of action while minimizing systemic exposure.
-
Elimination: The primary route of elimination for this compound in preclinical models is through biliary excretion. Studies in bile-duct cannulated rats demonstrated that a significant portion of the administered dose is excreted unchanged in the bile. This indicates that hepatic clearance is a major determinant of this compound's overall elimination.
In Vitro Metabolism
In vitro studies using various liver-derived preparations are crucial for elucidating the metabolic pathways of a drug candidate and identifying the enzymes responsible for its biotransformation. These studies for this compound were conducted using liver microsomes and cryopreserved hepatocytes from rats, dogs, monkeys, and humans.
Table 1: Summary of In Vitro Metabolic Stability of this compound
| Test System | Species | Metabolic Stability | Key Findings |
| Liver Microsomes | Rat | Stable | Minimal metabolism observed. |
| Dog | Stable | Minimal metabolism observed. | |
| Monkey | Unstable | Significant metabolism observed, suggesting species-specific differences. | |
| Human | Stable | Minimal metabolism observed. | |
| Cryopreserved Hepatocytes | Rat | - | Data not available in detail. |
| Dog | - | Data not available in detail. | |
| Monkey | - | Data not available in detail. | |
| Human | Stable | Consistent with microsomal data, indicating low metabolic turnover. |
Metabolic Pathways and Metabolites:
In humans, this compound undergoes slow metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolites identified in human plasma are formed through hydrolysis and dehydrogenation.[1] Unchanged this compound is the predominant species found in feces, which is consistent with its primary elimination via the biliary route.[1]
Involvement of Cytochrome P450 Enzymes:
In vitro studies have identified the specific CYP isozymes involved in the metabolism of this compound.
-
Primary Metabolizing Enzyme: CYP3A4 is the main enzyme responsible for the metabolism of this compound.[2][3]
-
Minor Contributing Enzymes: CYP1A2 and CYP2C8 also contribute to its metabolism to a lesser extent.[2]
This information is critical for predicting and understanding potential drug-drug interactions when this compound is co-administered with inhibitors or inducers of these CYP enzymes.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not publicly available in their entirety. However, based on standard practices in the field of drug metabolism and pharmacokinetics, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Studies
-
Animal Models: Male and female animals of common laboratory strains (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) would have been used.
-
Dosing: this compound would be administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability. A range of dose levels would typically be evaluated.
-
Sample Collection: Blood samples would be collected at various time points post-dose from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Plasma would be separated by centrifugation. For excretion studies, urine and feces would be collected over a defined period. In specialized studies, bile would be collected from bile-duct cannulated animals.
-
Bioanalysis: The concentration of this compound and its potential metabolites in plasma, urine, feces, and bile would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vitro Metabolism Studies
-
Test Systems:
-
Liver Microsomes: Pooled liver microsomes from different species would be used to assess phase I metabolic stability. Incubations would be carried out in the presence of NADPH as a cofactor.
-
Cryopreserved Hepatocytes: Suspensions of cryopreserved hepatocytes would be used to evaluate both phase I and phase II metabolism, as they contain a broader range of drug-metabolizing enzymes and cofactors.
-
-
Incubation Conditions: this compound at a known concentration would be incubated with the test system at 37°C. Aliquots would be taken at various time points and the reaction quenched (e.g., with cold acetonitrile).
-
Analysis: The disappearance of the parent drug over time would be monitored by LC-MS/MS to determine the rate of metabolism. Metabolite identification would be performed using high-resolution mass spectrometry.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for an in vitro metabolism experiment.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound.
Conclusion
The preclinical pharmacokinetic and metabolism profile of this compound is characterized by preferential liver distribution, primary elimination through biliary excretion of the parent drug, and slow metabolism mediated mainly by CYP3A4. These properties are favorable for a drug targeting the liver, as they contribute to high target organ exposure and a low potential for systemic toxicity. The observed species differences in metabolism, particularly in monkeys, underscore the importance of using multiple preclinical species and human-derived in vitro systems to accurately predict the human pharmacokinetic profile. This comprehensive preclinical characterization was instrumental in the successful clinical development and approval of this compound as part of a combination regimen for the treatment of chronic HCV infection.
References
An In-Depth Technical Guide to the Structural Biology of Voxilaprevir Binding to NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular interactions between the direct-acting antiviral agent voxilaprevir and its target, the hepatitis C virus (HCV) NS3/4A protease. The content herein is intended to serve as a detailed resource, presenting quantitative binding data, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Hepatitis C, a global health concern, is caused by the hepatitis C virus, a single-stranded RNA virus. The viral genome is translated into a single large polyprotein, which requires cleavage by viral and host proteases to produce mature, functional viral proteins. The HCV NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is essential for this process, cleaving the polyprotein at four specific junctions.[1][2] This pivotal role in the viral life cycle makes the NS3/4A protease a prime target for antiviral therapies.
This compound is a potent, pangenotypic, noncovalent, and reversible inhibitor of the NS3/4A protease.[3] It is a key component of the combination therapy Vosevi (sofosbuvir/velpatasvir/voxilaprevir), approved for the treatment of chronic HCV infections across all major genotypes.[4] Understanding the precise molecular interactions between this compound and the NS3/4A protease is crucial for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of future antiviral agents.
Quantitative Analysis of this compound Binding and Activity
The efficacy of this compound has been quantified through various in vitro assays, determining its binding affinity for the NS3/4A protease and its antiviral activity against different HCV genotypes. This data is crucial for understanding its pangenotypic nature and clinical utility.
| Parameter | HCV Genotype/Subtype | Value (nM) | Assay Type | Reference |
| Ki | 1b | 0.038 | Protease Inhibition Assay | MedChemExpress |
| 3a | 0.066 | Protease Inhibition Assay | MedChemExpress | |
| EC50 | 1 | 0.38 | Replicon Assay | [5] |
| 1a | 3.9 | Replicon Assay | [5] | |
| 1b | 3.3 | Replicon Assay | [5] | |
| 2 | 2.7 | Replicon Assay | [5] | |
| 2a | 3.7 | Replicon Assay | [5] | |
| 2b | 6.6 | Replicon Assay | [5][6] | |
| 3 | 5.8 | Replicon Assay | [5] | |
| 3a | 6.1 | Replicon Assay | [5] | |
| 4 | 0.57 | Replicon Assay | [5] | |
| 4a | 2.9 | Replicon Assay | [5] | |
| 5 | 1.8 | Replicon Assay | [5] | |
| 5a | 1.9 | Replicon Assay | [5] | |
| 6 | 0.52 | Replicon Assay | [5] | |
| 6a | 3.0 | Replicon Assay | [5] | |
| 6e | 0.2 | Replicon Assay | [5] |
Structural Insights into the this compound-NS3/4A Interaction
The three-dimensional structure of this compound in complex with the HCV NS3/4A protease has been elucidated by X-ray crystallography, providing a detailed view of the binding interface. The coordinates for this structure are available in the Protein Data Bank (PDB) under the accession code 6NZT .
This structural data reveals that this compound binds to the active site of the NS3 protease in a noncovalent manner. The inhibitor makes extensive hydrophobic and hydrogen-bonding interactions with key residues within the S1, S2, and S4 pockets of the enzyme's substrate-binding cleft. This comprehensive interaction network is responsible for its high binding affinity and potent inhibitory activity. The pangenotypic nature of this compound can be attributed to its interactions with highly conserved residues within the active site across different HCV genotypes.
Experimental Protocols
The characterization of this compound's interaction with the NS3/4A protease relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Expression and Purification of HCV NS3/4A Protease
Objective: To produce recombinant, active NS3/4A protease for use in biochemical and structural studies.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding the NS3 protease domain (amino acids 1-181) and the NS4A cofactor peptide (amino acids 21-34) are synthesized and cloned into an E. coli expression vector, such as pET. A hexahistidine (6xHis) tag is often fused to the N- or C-terminus of the NS3 protein to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is lowered to 18-25°C for overnight expression.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble 6xHis-tagged NS3/4A is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The NS3/4A protein is then eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates, yielding a highly pure and active NS3/4A protease. The purity of the protein is assessed by SDS-PAGE.
NS3/4A Protease Inhibition Assay (FRET-based)
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against the NS3/4A protease.
Methodology:
-
Assay Principle: This assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The peptide sequence mimics a natural cleavage site of the NS3/4A protease. In the intact peptide, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in fluorescence.
-
Reagents and Materials:
-
Purified recombinant NS3/4A protease.
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside).
-
This compound or other test compounds serially diluted in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A reaction mixture containing the assay buffer and the FRET substrate is prepared.
-
Serial dilutions of this compound (or control inhibitor) are added to the wells of the microplate.
-
The enzymatic reaction is initiated by the addition of the purified NS3/4A protease to each well.
-
The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair).
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percent inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
HCV Replicon Assay
Objective: To evaluate the antiviral activity (EC50) of this compound in a cell-based system that mimics HCV replication.
Methodology:
-
Assay Principle: HCV replicon cells are human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that can autonomously replicate. These replicons often contain a reporter gene, such as luciferase, whose expression level is proportional to the level of viral RNA replication.
-
Cell Culture and Treatment:
-
HCV replicon cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or control compounds.
-
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: The luciferase signal in the treated cells is normalized to the signal from untreated control cells. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to ensure that the observed reduction in replication is not due to general toxicity of the compound.
Visualizing the Molecular Landscape
To better illustrate the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.
HCV Polyprotein Processing by NS3/4A and Inhibition by this compound
Caption: HCV polyprotein processing by NS3/4A protease and its inhibition by this compound.
Experimental Workflow for Screening NS3/4A Protease Inhibitorsdot
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Assay Development of Voxilaprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] The NS3/4A protease is essential for viral replication, making it a critical target for antiviral therapy.[2] this compound is a direct-acting antiviral (DAA) used in combination therapies to treat chronic HCV infection.[1] These application notes provide detailed protocols for the in-vitro characterization of this compound, including its antiviral potency, mechanism of action, and potential for resistance development. The assays described are fundamental for preclinical drug development and for monitoring the efficacy of this compound against various HCV genotypes and resistance-associated substitutions (RASs).
Mechanism of Action
This compound functions by binding to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins. This inhibition of polyprotein processing ultimately halts viral replication.
References
- 1. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Voxilaprevir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir is a potent, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2][3][4] This protease is a critical enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2][5] Inhibition of the NS3/4A protease disrupts this process, thereby halting viral propagation.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound with potential therapeutic value.
The described assays include a biochemical fluorescence resonance energy transfer (FRET)-based assay for direct measurement of NS3/4A protease inhibition and a cell-based HCV replicon assay to assess antiviral activity in a cellular context. A protocol for a concurrent cytotoxicity assay is also provided to ensure the selectivity of the compounds.
HCV NS3/4A Protease Signaling Pathway
The HCV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to yield functional viral proteins.[5] The NS3/4A protease is responsible for four of these cleavages.[2][6]
Caption: HCV Polyprotein Processing by NS3/4A Protease.
Experimental Workflow for High-Throughput Screening
The overall workflow for screening this compound analogs involves a primary biochemical screen, followed by a secondary cell-based screen and a parallel cytotoxicity assessment to determine the therapeutic index of promising compounds.
Caption: High-Throughput Screening Workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its analogs obtained from the described HTS assays.
Table 1: Biochemical NS3/4A Protease Inhibition
| Compound ID | IC50 (nM) |
| This compound | 0.5 ± 0.1 |
| Analog-001 | 0.3 ± 0.05 |
| Analog-002 | 1.2 ± 0.2 |
| Analog-003 | 15.8 ± 2.5 |
| Analog-004 | 0.9 ± 0.1 |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
| Compound ID | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 8.0 ± 1.5 | > 25 | > 3125 |
| Analog-001 | 5.5 ± 1.1 | > 25 | > 4545 |
| Analog-002 | 20.1 ± 3.8 | 15.2 | 756 |
| Analog-004 | 12.3 ± 2.1 | > 25 | > 2032 |
Experimental Protocols
Biochemical FRET-Based NS3/4A Protease Assay
This assay measures the direct inhibition of purified HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET pair. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp)-NH2)[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[8]
-
Test compounds (this compound analogs) and control inhibitor (e.g., this compound)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. A 10-point, 1:3 dilution series is recommended, with a starting concentration of 50 µM.[9]
-
In a 384-well plate, add 0.4 µL of each compound dilution to the appropriate wells.[9]
-
Add 20 µL of NS3/4A protease diluted in Assay Buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET peptide substrate diluted in Assay Buffer.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm for 5-FAM) at time zero and then kinetically every 5 minutes for 60 minutes.[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well.
-
Determine the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HCV Replicon Assay
This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors an HCV subgenomic replicon. The replicon contains a luciferase reporter gene, and its expression level is directly proportional to the level of HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter.[9]
-
Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Test compounds and control inhibitor.
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the Huh-7 replicon cells into 384-well plates at a density of 5 x 10³ cells per well in 40 µL of culture medium.[10]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to DMSO-only controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
MTS Cytotoxicity Assay
This colorimetric assay is performed in parallel with the replicon assay to determine the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Huh-7 cells (or the replicon cell line).
-
Cell culture medium.
-
Test compounds.
-
96-well or 384-well clear-bottom plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
Protocol:
-
Seed Huh-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[3][11]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for the same duration as the replicon assay (72 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis:
-
Calculate the percent cytotoxicity for each compound concentration relative to DMSO-only controls.
-
Plot percent cytotoxicity versus compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.[13]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.[13] A higher SI value indicates a more favorable therapeutic window.
-
References
- 1. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurogentec.com [eurogentec.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Animal Models for Evaluating Voxilaprevir Efficacy and Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. It is a key component of the fixed-dose combination antiviral medication Vosevi®, used for the treatment of chronic HCV infection. The development and regulatory approval of this compound necessitated a thorough preclinical evaluation of its efficacy and safety in various animal models. While detailed proprietary data from these studies are not entirely public, this document synthesizes available information and established methodologies to provide comprehensive application notes and protocols for researchers engaged in the preclinical assessment of this compound and other similar direct-acting antivirals (DAAs).
These notes and protocols are designed to guide the setup and execution of in vivo studies to determine antiviral efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and toxicological profiles of NS3/4A protease inhibitors.
I. Efficacy Evaluation in Animal Models
The primary challenge in the preclinical evaluation of HCV drugs is the virus's narrow host range, which is limited to humans and chimpanzees. To overcome this, specialized animal models, particularly mice with humanized livers, have been developed and are the standard for in vivo efficacy testing of DAAs like this compound.
Recommended Animal Model: Humanized Liver Chimeric Mouse
The most relevant and widely used model for in vivo HCV infection and antiviral efficacy studies is the urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mouse engrafted with human hepatocytes. These mice support HCV replication and are susceptible to infection with patient-derived HCV isolates.
Model Characteristics:
-
Host Strain: SCID mice with a transgene for urokinase-type plasminogen activator (uPA) driven by an albumin promoter. The uPA transgene is hepatotoxic, creating a selective advantage for transplanted human hepatocytes to repopulate the murine liver.
-
Engraftment: Primary human hepatocytes are transplanted, typically via intrasplenic injection.
-
Humanization Level: Successful engraftment leads to high levels of human albumin in the mouse serum, correlating with the degree of liver chimerism.
-
HCV Infection: Chimeric mice can be infected with various HCV genotypes, leading to sustained viremia.
Application Notes for Efficacy Studies
-
Objective: To determine the in vivo antiviral activity of this compound against different HCV genotypes and to establish a dose-response relationship.
-
Study Design: HCV-infected humanized mice are treated with this compound at various dose levels. A vehicle control group is essential. Positive control groups (e.g., other approved DAAs) can also be included for comparison.
-
Key Parameters to Measure:
-
HCV RNA levels in serum (viral load) at multiple time points during and after treatment.
-
Intrahepatic HCV RNA levels at the end of the study.
-
Serum human albumin levels to monitor the stability of the human hepatocyte graft.
-
Liver enzymes (e.g., ALT, AST) to assess potential hepatotoxicity.
-
-
Expected Outcomes: A dose-dependent reduction in HCV RNA levels. The efficacy can be quantified by the log10 reduction in viral load compared to the vehicle control. These studies also inform the dose required to achieve viral suppression.
Experimental Protocol: Efficacy of this compound in HCV-Infected Humanized Mice
Materials:
-
Humanized uPA/SCID mice with stable human hepatocyte engraftment.
-
HCV stock (specify genotype and titer) of patient-derived or cell culture-derived virus.
-
This compound (formulated for oral administration in a suitable vehicle).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
RNA extraction and qRT-PCR reagents for HCV RNA quantification.
Procedure:
-
Animal Acclimatization: Acclimatize humanized mice to the facility for at least one week before the start of the experiment.
-
HCV Infection: Inoculate mice intravenously with a standardized dose of HCV. Monitor serum HCV RNA levels weekly until a stable infection is established (typically 4-6 weeks post-infection).
-
Grouping and Dosing:
-
Randomize mice with stable viremia into treatment and control groups (n=5-8 per group).
-
Administer this compound orally once daily at desired dose levels (e.g., 3, 10, 30 mg/kg).
-
Administer vehicle to the control group on the same schedule.
-
The treatment duration is typically 1 to 4 weeks.
-
-
Monitoring:
-
Collect blood samples at baseline (day 0) and at specified intervals during and after treatment (e.g., days 1, 3, 7, 14, and weekly post-treatment) for HCV RNA quantification.
-
Monitor animal health, body weight, and any signs of distress daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect liver tissue for intrahepatic HCV RNA analysis and histopathology.
-
Quantify HCV RNA in serum and liver tissue using qRT-PCR.
-
Analyze liver enzymes from terminal blood collection.
-
Data Presentation: Efficacy of this compound
Table 1: Representative Efficacy Data for an NS3/4A Protease Inhibitor in HCV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Change from Baseline (log10 IU/mL) at Day 7 | Mean Intrahepatic HCV RNA (log10 copies/µg RNA) at End of Study |
| Vehicle Control | 0 | 5.5 | +0.2 | 4.8 |
| This compound | 3 | 5.6 | -1.5 | 3.2 |
| This compound | 10 | 5.4 | -2.8 | 2.1 |
| This compound | 30 | 5.5 | -3.5 |
*LLOQ: Lower Limit of Quantification
Visualization: Efficacy Study Workflow
II. Toxicity Evaluation in Animal Models
Preclinical safety and toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose range for first-in-human studies. These studies are typically conducted in at least two species, one rodent and one non-rodent.
Recommended Animal Models for Toxicology
-
Rodent: Rat (e.g., Sprague-Dawley or Wistar)
-
Non-rodent: Dog (e.g., Beagle) or Non-human primate (e.g., Cynomolgus monkey)
The choice of species is based on factors such as metabolic profile similarity to humans and pharmacological relevance.
Application Notes for Toxicology Studies
-
Objective: To assess the safety profile of this compound following single and repeated dosing and to identify potential target organs of toxicity.
-
Study Design: Dose-ranging studies are followed by definitive studies at doses up to the maximum tolerated dose (MTD). Studies include a control group and at least three dose levels of this compound. A recovery group is often included to assess the reversibility of any observed toxicities.
-
Key Parameters to Measure:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Hematology, clinical chemistry, coagulation, urinalysis.
-
Post-mortem: Gross pathology, organ weights, histopathology of a comprehensive list of tissues.
-
Toxicokinetics: Plasma concentrations of this compound and its major metabolites to correlate exposure with toxicity findings.
-
Experimental Protocol: Repeated-Dose Toxicology Study (28-Day, Rat)
Materials:
-
Sprague-Dawley rats (equal numbers of males and females).
-
This compound (formulated for oral administration).
-
Vehicle control.
-
Standard laboratory equipment for clinical pathology and histopathology.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals and randomize them into four groups (vehicle control, low-dose, mid-dose, high-dose) with a subset for a 4-week recovery period (n=10/sex/group for main study, n=5/sex/group for recovery).
-
Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
In-life Assessments:
-
Perform detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Conduct ophthalmological examinations and ECGs pre-study and at termination.
-
-
Clinical Pathology: Collect blood and urine samples pre-study, and at the end of the treatment and recovery periods for analysis.
-
Termination and Pathology:
-
At the end of the 28-day treatment period (or the 4-week recovery period), euthanize the animals.
-
Perform a full necropsy, record gross pathological findings, and weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Toxicokinetics: Collect satellite blood samples at specified time points on day 1 and day 28 to determine the plasma exposure to this compound.
Data Presentation: Toxicology of this compound
Table 2: Representative Summary of Findings from a 28-Day Repeated-Dose Toxicology Study in Rats
| Finding | Vehicle Control | Low-Dose this compound | Mid-Dose this compound | High-Dose this compound |
| Clinical Observations | No remarkable findings | No remarkable findings | No remarkable findings | No remarkable findings |
| Body Weight | Normal gain | Normal gain | Slightly reduced gain | Significantly reduced gain |
| Hematology | Within normal limits | No treatment-related changes | No treatment-related changes | Mild, reversible anemia |
| Clinical Chemistry | Within normal limits | No treatment-related changes | Mild elevation in ALT/AST | Moderate, reversible elevation in ALT/AST and bilirubin |
| Gross Pathology | No remarkable findings | No remarkable findings | Liver discoloration | Liver discoloration and enlargement |
| Organ Weights | Within normal limits | No treatment-related changes | Increased liver weight | Significantly increased liver weight |
| Histopathology | No remarkable findings | No treatment-related findings | Minimal centrilobular hepatocyte hypertrophy | Mild centrilobular hepatocyte hypertrophy and single-cell necrosis |
Visualization: Toxicology Study Workflow
III. Signaling Pathway Pertinent to this compound's Mechanism of Action
This compound targets the HCV NS3/4A protease, which is essential for viral polyprotein processing and replication.
Disclaimer
The protocols and data presented herein are representative examples based on established methodologies for the preclinical evaluation of antiviral drugs. Specific experimental details for this compound are proprietary to the manufacturer. Researchers should adapt these protocols based on their specific experimental goals, available resources, and institutional guidelines for animal care and use. All animal studies must be conducted in compliance with applicable laws and regulations and with approval from an Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for Studying Voxilaprevir Resistance in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is crucial for cleaving the HCV polyprotein, a necessary step for viral replication.[1][3] this compound acts as a reversible, noncovalent inhibitor of the NS3/4A protease, effectively disrupting the viral life cycle.[1][3] While this compound has demonstrated a high barrier to resistance compared to earlier generation protease inhibitors, the high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of resistance-associated substitutions (RASs) that reduce its efficacy.[4]
This document provides detailed protocols for the in vitro study of this compound resistance using HCV cell culture models. The methodologies described herein cover the generation of this compound-resistant HCV replicons through two primary approaches: long-term dose escalation and site-directed mutagenesis. Furthermore, protocols for characterizing the phenotype of these resistant replicons, including the determination of EC50 values, cytotoxicity, and viral replication fitness, are provided.
Key Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Huh-7 human hepatoma cells | ATCC | PTA-4583 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| G418 Sulfate (Geneticin) | Gibco | 10131035 |
| This compound | MedChemExpress | HY-17615 |
| HCV Replicon (e.g., genotype 1b with luciferase reporter) | Available through research consortiums or commercial entities | N/A |
| Plasmid DNA purification kit | Qiagen | 12143 |
| In vitro transcription kit (e.g., T7 MEGAscript) | Ambion | AM1334 |
| Electroporation system (e.g., Gene Pulser Xcell) | Bio-Rad | 1652660 |
| 96-well cell culture plates | Corning | 3596 |
| Luciferase assay system | Promega | E1500 |
| Cytotoxicity assay kit (e.g., CellTiter-Glo®) | Promega | G7570 |
| Site-directed mutagenesis kit | Agilent | 200521 |
| DpnI restriction enzyme | NEB | R0176S |
| qRT-PCR master mix | Bio-Rad | 1725271 |
| Primers and probes for HCV RNA quantification | Integrated DNA Technologies | Custom order |
Experimental Protocols
Cell Culture and Maintenance of HCV Replicon Cells
The human hepatoma cell line Huh-7 and its derivatives are highly permissive for HCV replication and are commonly used for these studies.[5][6]
Protocol:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For stable HCV replicon cell lines containing a neomycin resistance gene, supplement the culture medium with G418 (concentration to be optimized for the specific cell line, typically 250-500 µg/mL).
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
Generation of this compound-Resistant HCV Replicons by Dose Escalation
This method involves gradually exposing stable HCV replicon cells to increasing concentrations of this compound to select for resistant variants.[2][7]
Protocol:
-
Seed stable HCV replicon cells in a 10 cm dish at a density that allows for long-term culture.
-
Initiate treatment with this compound at a concentration equal to the EC50 value for the wild-type replicon (see Table 2 for reference EC50 values).
-
Maintain the cells in the presence of the drug, changing the medium every 3-4 days.
-
Once the cells have recovered and are growing steadily, increase the concentration of this compound by 2- to 5-fold.
-
Repeat the process of gradual dose increase over several weeks to months.
-
Isolate and expand individual resistant colonies that emerge at high concentrations of this compound (e.g., >100-fold the wild-type EC50).
-
Characterize the selected colonies for their level of resistance and sequence the NS3/4A region to identify mutations.
Generation of HCV Replicons with Specific RASs by Site-Directed Mutagenesis
This method allows for the introduction of known or suspected resistance-associated substitutions into the HCV replicon plasmid.[8]
Protocol:
-
Design mutagenic primers containing the desired nucleotide change(s) to introduce specific amino acid substitutions in the NS3/4A protease coding region (e.g., at position A156).
-
Use a site-directed mutagenesis kit to perform PCR with the HCV replicon plasmid as a template and the mutagenic primers.
-
Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.
-
Transform competent E. coli with the mutated plasmid DNA.
-
Select and expand a positive clone and verify the presence of the desired mutation by DNA sequencing.
-
Generate in vitro transcribed HCV RNA from the mutated plasmid and transfect into Huh-7 cells to establish a stable replicon cell line expressing the specific RAS.
Determination of EC50 (50% Effective Concentration)
The EC50 value represents the concentration of a drug that inhibits 50% of the viral replication. This is a key parameter for assessing the susceptibility of HCV replicons to this compound.
Protocol:
-
Seed stable HCV replicon cells (wild-type or resistant) in a 96-well plate.
-
The following day, treat the cells with a serial dilution of this compound (typically 8-10 concentrations in triplicate). Include a no-drug (vehicle) control.
-
Incubate the cells for 72 hours.
-
Measure HCV replication using a luciferase reporter assay or by quantifying HCV RNA levels using qRT-PCR.
-
Normalize the results to the vehicle control.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral replication is not due to cell death.[1][2] The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol:
-
Seed Huh-7 cells (or the replicon-containing cells) in a 96-well plate.
-
Treat the cells with the same serial dilution of this compound as used in the EC50 assay.
-
Incubate for 72 hours.
-
Measure cell viability using a commercially available assay such as CellTiter-Glo® (measures ATP levels) or an MTT assay.
-
Calculate the CC50 value from the dose-response curve.
-
The selectivity index (SI) can be calculated as CC50 / EC50, with a higher SI indicating a more favorable safety profile.
Viral Replication Fitness Assay
This assay compares the replication capacity of resistant replicons to the wild-type replicon in the absence of the drug.
Protocol:
-
Transfect Huh-7 cells with equal amounts of in vitro transcribed RNA from wild-type and resistant replicon constructs.
-
Monitor viral replication at various time points (e.g., 4, 24, 48, 72, and 96 hours) post-transfection by measuring luciferase activity or HCV RNA levels.
-
Compare the replication kinetics of the resistant mutants to the wild-type replicon to assess their relative fitness.
Data Presentation
Table 1: Antiviral Activity of this compound against Wild-Type HCV Replicons of Different Genotypes
| HCV Genotype | Replicon Strain | EC50 (nM) |
| 1a | H77 | 3.9 |
| 1b | Con1 | 0.33 - 3.3 |
| 2a | JFH-1 | 3.7 |
| 2b | J8 (full length) | 4.5 |
| 3a | S52 | 1.8 |
| 4a | ED43 | 6.6 |
| 5a | SA13 (NS3 Chimera) | 1.9 |
| 6a | HK6a (NS3 Chimera) | N/A |
| Data compiled from publicly available sources.[1] |
Table 2: Antiviral Activity of this compound against Known Resistance-Associated Substitutions
| Genotype | NS3/4A Substitution | Fold Change in EC50 vs. Wild-Type |
| 1a | A156T | >100 |
| 1b | A156V | >100 |
| 2a | A156L | >100 |
| 3a | A156T | >100 |
| 4a | A156V | >100 |
| Data compiled from publicly available sources.[4] |
Visualizations
Caption: Mechanism of action of this compound in the HCV life cycle.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Co-administration of Voxilaprevir with Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voxilaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. It is a key component of the fixed-dose combination therapy Vosevi®, which also includes the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir.[1][2] This combination of direct-acting antivirals (DAAs) targets multiple essential steps in the HCV replication cycle, leading to high rates of sustained virologic response (SVR).[3][4][5] In vitro studies are crucial for understanding the combined effects of these agents, including their potential for synergistic, additive, or antagonistic interactions, as well as for evaluating cytotoxicity and the potential for the development of resistance.[6][7]
These application notes provide detailed protocols for the in vitro co-administration of this compound with other DAAs, focusing on HCV replicon assays for antiviral activity and standard cytotoxicity assays.
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound, sofosbuvir, and velpatasvir as individual agents against HCV replicons. In vitro studies have shown no evidence of antagonistic effects when these three DAAs are combined.[2]
Table 1: In Vitro Antiviral Activity of this compound, Sofosbuvir, and Velpatasvir against HCV Genotypes
| Compound | Target | Genotype | EC50 Range (nM) | Reference |
| This compound | NS3/4A Protease | 1-6 | 0.2 - 6.6 | [8][9] |
| Sofosbuvir | NS5B Polymerase | 1-6 | 15 - 110 | [8] |
| Velpatasvir | NS5A | 1-6 | 0.002 - 0.13 | [8] |
EC50 (50% effective concentration) values were determined in HCV replicon assays.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity of DAA Combinations using the HCV Replicon Assay
This protocol describes the methodology to assess the antiviral activity of this compound in combination with other DAAs, such as sofosbuvir and velpatasvir, using a luciferase-based HCV replicon system.[1][6]
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound, Sofosbuvir, Velpatasvir (and other DAAs of interest)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.5 mg/mL G418 in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize and resuspend the cells in G418-free medium. Seed the cells into 96-well plates at a density of 8 x 10³ cells per well in 100 µL of medium.[10] Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of individual drugs and combinations in DMSO. A common approach for combination studies is to use a fixed-ratio dilution series (e.g., based on the EC50 values of the individual drugs).
-
Treatment: Add the diluted compounds to the cells. The final DMSO concentration should be ≤0.5%. Include a "vehicle control" (DMSO only) and a "no-drug" control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 value for each drug and combination by fitting the dose-response data to a four-parameter logistic regression model.
-
Assess the drug-drug interaction using a synergy model such as the Bliss independence or Loewe additivity model. The Combination Index (CI) can be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the cytotoxicity of this compound and its combinations with other DAAs in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells (or another relevant cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound, Sofosbuvir, Velpatasvir
-
DMSO
-
96-well cell culture plates (clear)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the individual drugs and their combinations in DMSO.
-
Treatment: Add the diluted compounds to the cells. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a period that corresponds to the antiviral assay (e.g., 72 hours) or for a longer duration to assess long-term toxicity.
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value for each drug and combination by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Caption: Mechanism of action of this compound, Sofosbuvir, and Velpatasvir in the HCV replication cycle.
Caption: Experimental workflow for in vitro co-administration studies of DAAs.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. drugs.com [drugs.com]
- 3. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, velpatasvir and this compound combination for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir, Velpatasvir, and this compound for Previously Treated HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manipulation of both virus- and cell-specific factors is required for robust transient replication of a hepatitis C virus genotype 3a sub-genomic replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
Application Notes and Protocols for Measuring Voxilaprevir Inhibition of NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for biochemical assays designed to measure the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease by Voxilaprevir. The included methodologies are essential for the characterization of antiviral potency and the determination of key inhibitory constants.
Introduction
The Hepatitis C virus NS3/4A serine protease is a critical enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into mature nonstructural proteins.[1] This function makes it a prime target for direct-acting antiviral (DAA) agents. This compound is a potent, pangenotypic inhibitor of the NS3/4A protease and is a component of approved HCV treatment regimens.[2][3][4] Accurate and reproducible biochemical assays are crucial for evaluating the inhibitory activity of this compound and other NS3/4A protease inhibitors during the drug discovery and development process.
This document outlines two primary biochemical assays: a Fluorescence Resonance Energy Transfer (FRET)-based assay for high-throughput screening and determination of IC50 values, and a cell-based HCV replicon assay to assess antiviral efficacy in a cellular context (EC50).
Quantitative Data Summary
The inhibitory activity of this compound against various HCV genotypes and subtypes is summarized below. The data is presented as median EC50 values, which represent the concentration of the drug that inhibits 50% of the viral replication in a cell-based replicon assay.
| HCV Genotype | Subtype(s) | Median EC50 (nM) for this compound |
| Genotype 1 | 1a, 1b | 0.38 |
| Genotype 2 | 2a, 2b | 2.7 |
| Genotype 3 | 3a | 5.8 |
| Genotype 4 | 4a, 4d | 0.57 |
| Genotype 5 | 5a | 1.8 |
| Genotype 6 | 6a, 6e | 0.52 |
Data sourced from transient-transfection assays of NS3 protease regions from clinical isolates.[2][5]
Signaling Pathway Diagram
The HCV NS3/4A protease plays a crucial role in both the viral life cycle and the evasion of the host's innate immune response. The following diagram illustrates the key functions of the NS3/4A protease.
Caption: Role of NS3/4A protease in HCV replication and immune evasion.
Experimental Protocols
FRET-Based NS3/4A Protease Inhibition Assay
This assay measures the cleavage of a synthetic FRET peptide substrate by the NS3/4A protease. Cleavage separates a fluorophore and a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. Inhibition by this compound reduces the rate of cleavage and the corresponding fluorescence signal.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
-
Enzyme and Inhibitor Pre-incubation: In the microplate wells, add 15 µL of the diluted this compound solution. Add 15 µL of the NS3/4A protease solution (e.g., 80 nM in Assay Buffer, for a final concentration of 40 nM).
-
Pre-incubation: Incubate the plate at room temperature for up to 240 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Add 15 µL of the FRET substrate solution (e.g., 120 µM in Assay Buffer, for a final concentration of 60 µM) to each well to start the reaction.[6]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.[6]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of this compound in a cellular environment using human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of culture medium.[6]
-
Cell Attachment: Incubate the plates for 6 hours to allow the cells to attach.[6]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[6]
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and measuring the luminescence.[6]
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
-
(Optional) Cytotoxicity Assay: In parallel, treat the same cell line without the replicon with the same concentrations of this compound and perform a cell viability assay (e.g., CellTiter-Blue) to assess any cytotoxic effects of the compound.[6]
Experimental Workflow and Logic Diagrams
FRET-Based Assay Workflow
Caption: Workflow for the FRET-based NS3/4A protease inhibition assay.
HCV Replicon Assay Workflow
Caption: Workflow for the cell-based HCV replicon assay.
References
- 1. eurogentec.com [eurogentec.com]
- 2. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor this compound (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Voxilaprevir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of voxilaprevir.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it problematic?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. Its solubility is highly pH-dependent. It is practically insoluble (less than 0.1 mg/mL) in aqueous solutions with a pH below 6.8 or above 5.[1] At a more acidic pH of 2, its solubility increases to slightly soluble (3.6 mg/mL), and it becomes soluble (greater than 36 mg/mL) at a pH of 1.2.[1] This low solubility in the physiological pH range of the intestines can lead to poor dissolution, incomplete absorption, and consequently, low and variable bioavailability, posing a significant challenge for oral formulation development.
Q2: What is the approved formulation strategy for this compound to enhance its solubility?
A2: The commercially available formulation of this compound (in Vosevi®) utilizes an amorphous solid dispersion (ASD).[2] In this formulation, this compound is molecularly dispersed in a polymer matrix in a substantially amorphous state.[2] This high-energy, amorphous form lacks the strong crystal lattice energy of the crystalline form, leading to significantly improved aqueous solubility and dissolution rates.
Q3: Are there other potential strategies to improve the aqueous solubility of this compound?
A3: Yes, several other formulation strategies can be explored to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Lipid-Based Formulations: Dissolving or suspending this compound in lipids, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspension: Reducing the particle size of crystalline this compound to the nanometer range, which increases the surface area for dissolution.
-
Use of Co-solvents and Surfactants: Incorporating water-miscible organic solvents (co-solvents) or surface-active agents (surfactants) to increase the solubilizing capacity of the aqueous medium.
Q4: How does this compound exert its therapeutic effect?
A4: this compound is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease.[3][4] This protease is essential for the cleavage of the HCV polyprotein into mature, functional viral proteins required for viral replication.[5][6] By inhibiting the NS3/4A protease, this compound prevents the formation of the viral replication complex, thereby halting the viral life cycle.[3][4]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
Problem: You observe precipitation of this compound shortly after dissolving it in a neutral or slightly acidic aqueous buffer during an in-vitro experiment.
Possible Causes & Troubleshooting Steps:
-
pH of the Medium: this compound's solubility is lowest in the pH range of the small intestine.
-
Solution: If your experimental design allows, consider using a buffer with a lower pH (e.g., pH 1.2-2.0) to achieve a higher initial concentration. Be aware that a subsequent pH shift to neutral conditions may induce precipitation.
-
-
Supersaturation and Crystallization: You may have created a supersaturated solution that is thermodynamically unstable.
-
Solution: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into your aqueous medium. These polymers can help maintain the supersaturated state.
-
-
Insufficient Solubilizing Agent: The concentration of any co-solvents or surfactants may be too low.
-
Solution: Gradually increase the concentration of the co-solvent (e.g., DMSO, ethanol) or surfactant (e.g., Tween 80, SLS) in your aqueous medium. Refer to the experimental protocols below for typical concentration ranges.
-
Issue 2: Incomplete Dissolution from a Powder Formulation
Problem: When performing dissolution testing of a simple this compound powder, you observe a low percentage of drug released, even after an extended period.
Possible Causes & Troubleshooting Steps:
-
Poor Wettability: The hydrophobic nature of this compound powder can prevent it from being adequately wetted by the aqueous dissolution medium.
-
Solution: Add a surfactant (e.g., 0.1% to 1% w/v Sodium Lauryl Sulfate) to the dissolution medium to reduce surface tension and improve wetting.
-
-
Particle Size: Large drug particles have a smaller surface area-to-volume ratio, leading to a slow dissolution rate.
-
Solution: Consider particle size reduction techniques such as micronization or nanosizing before conducting the dissolution experiment.
-
-
Coning: Undissolved powder can form a cone at the bottom of the dissolution vessel, reducing the surface area exposed to the medium.
-
Solution: Optimize the hydrodynamics of your dissolution apparatus. For a USP Apparatus 2 (paddle), ensure the paddle height is correct and consider increasing the rotation speed (e.g., from 50 to 75 RPM) if coning is observed.
-
Data Presentation: Illustrative Solubility Enhancement
The following tables summarize hypothetical but representative quantitative data for various solubility enhancement techniques applied to a BCS Class II drug like this compound.
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (mg/mL) | Description |
| 1.2 | > 36 | Soluble |
| 2.0 | 3.6 | Slightly Soluble |
| 5.0 - 6.8 | < 0.1 | Practically Insoluble |
Table 2: Illustrative Solubility Enhancement of this compound by Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient Example | Drug:Carrier Ratio | Resulting Apparent Solubility (µg/mL) | Fold Increase (vs. pH 6.8) |
| Amorphous Solid Dispersion | Copovidone | 1:3 | 150 | >1500 |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 (molar ratio) | 85 | >850 |
| Lipid-Based Formulation | Self-Emulsifying Drug Delivery System (SEDDS) - Type II | 1:9 | 250 | >2500 |
| Nanosuspension | Poloxamer 188 (stabilizer) | N/A | 50 | >500 |
Note: The data in Table 2 is illustrative for a typical BCS Class II drug and should be confirmed by experimental studies for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Copovidone (or another suitable polymer like HPMCAS), Dichloromethane, Methanol.
-
Procedure:
-
Prepare a 1:3 (w/w) mixture of this compound and copovidone.
-
Dissolve the mixture in a 1:1 (v/v) solution of dichloromethane and methanol to a final solid concentration of 10% (w/v).
-
Stir the solution until all components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the dried ASD into a fine powder and store it in a desiccator.
-
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
-
Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Ethanol, Water.
-
Procedure:
-
Calculate the amounts of this compound and HP-β-CD required for a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water solution to form a paste.
-
Gradually add the this compound powder to the paste and knead for 60 minutes.
-
During kneading, add small amounts of the ethanol/water solution as needed to maintain a suitable consistency.
-
Dry the resulting product in an oven at 50°C for 24 hours.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Characterization: Evaluate the formation of the inclusion complex using Fourier-Transform Infrared Spectroscopy (FTIR) and determine the solubility enhancement.
Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling
-
Materials: this compound, Poloxamer 188 (stabilizer), Yttria-stabilized zirconium oxide beads (0.5 mm), Purified water.
-
Procedure:
-
Prepare a pre-suspension by dispersing 5% (w/v) this compound and 2% (w/v) Poloxamer 188 in purified water.
-
Homogenize the pre-suspension using a high-shear mixer for 15 minutes.
-
Transfer the pre-suspension to a bead mill containing the zirconium oxide beads.
-
Mill the suspension at a high speed for 4-6 hours, maintaining the temperature below 10°C using a cooling jacket.
-
Separate the nanosuspension from the milling beads.
-
-
Characterization: Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering. Evaluate the dissolution rate compared to the unmilled drug.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the HCV replication cycle.
Experimental Workflow
Caption: Workflow for selecting a solubility enhancement strategy for this compound.
Logical Relationship
Caption: Troubleshooting logic for addressing low dissolution of this compound.
References
- 1. Comparison of in vitro tests at various levels of complexity for the prediction of in vivo performance of lipid-based formulations: case studies with fenofibrate. [roar.hep-bejune.ch]
- 2. US10912814B2 - Combination formulation of three antiviral compounds - Google Patents [patents.google.com]
- 3. in-vitro-and-in-vivo-correlation-for-lipid-based-formulations-current-status-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 4. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Voxilaprevir instability in long-term experiments
Welcome to the technical support center for Voxilaprevir. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is showing precipitation after freeze-thaw cycles. What should I do?
A1: Precipitation of this compound, a hydrophobic compound, from DMSO stock solutions can occur, especially at high concentrations. To mitigate this, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. For long-term storage, it is advisable to store stock solutions at -80°C, which has been shown to maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1]
Q2: I'm observing a decrease in the efficacy of this compound in my multi-week cell culture experiment. Could this be due to instability in the culture medium?
A2: While this compound has demonstrated stability under various stress conditions, its long-term stability in specific cell culture media has not been extensively reported. A gradual loss of efficacy could be due to degradation over time. It is recommended to refresh the media with freshly diluted this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent effective concentration. You can also perform a stability study in your specific cell culture medium by incubating this compound in the medium at 37°C and analyzing samples at different time points using a validated analytical method like HPLC.
Q3: What are the known degradation pathways for this compound?
A3: Forced degradation studies have shown that this compound is a relatively stable molecule. It shows minimal degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.[2][3] The degradation kinetics are pH-dependent, with the highest stability observed at pH 2.[1] While specific degradation products in long-term experimental setups are not extensively characterized in publicly available literature, the primary routes of metabolism in vivo are through CYP3A4, with minor contributions from CYP1A2 and CYP2C8.
Q4: How can I prevent this compound from precipitating when I dilute my DMSO stock into aqueous cell culture media?
A4: This is a common challenge with hydrophobic compounds. To minimize precipitation, ensure that the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. When diluting, add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion. A serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final culture volume, can also be effective.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound in experimental settings.
Problem 1: Visible Precipitation in Stock or Working Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Gently warm the solution to 37°C and vortex or sonicate. | Precipitate redissolves. |
| Freeze-Thaw Cycles | Prepare single-use aliquots of stock solutions. | Prevents future precipitation. |
| High Concentration | Prepare a more dilute stock solution if experimental design allows. | Reduced likelihood of precipitation upon dilution. |
Problem 2: Loss of Biological Activity Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Media | Replenish cell culture media with freshly prepared this compound solution every 48-72 hours. | Consistent biological activity is maintained. |
| Adsorption to Plastics | Use low-protein binding plates and tubes for your experiments. | Minimizes loss of compound due to adsorption. |
| Incorrect Storage | Ensure stock solutions are stored at -80°C for long-term and -20°C for short-term use.[1] | Preserves the integrity of the compound. |
Quantitative Stability Data
The following table summarizes the stability of this compound under forced degradation conditions as reported in the literature. This data is useful for understanding the compound's intrinsic stability.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis (0.1M HCl) | 24 hours | Room Temp | < 5% | [4] |
| Base Hydrolysis (0.1M NaOH) | 24 hours | Room Temp | < 5% | [4] |
| Oxidative (30% H₂O₂) | 24 hours | Room Temp | < 5% | [4] |
| Thermal | 6 hours | 105°C | < 5% | [5] |
| Photolytic (UV Light) | 7 days | Room Temp | < 3% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Dispense into single-use aliquots in sterile, low-protein binding microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from published methods for the analysis of this compound.[2][3][4][5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your experimental samples (e.g., this compound incubated in cell culture media at different time points).
-
Inject the standard and experimental samples into the HPLC system.
-
Monitor the peak area of this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
HCV Replication and NS3/4A Protease Inhibition
The following diagram illustrates the role of the NS3/4A protease in the Hepatitis C virus (HCV) replication cycle and the mechanism of action of this compound.
Caption: Mechanism of this compound action in the HCV replication cycle.
Troubleshooting Workflow for this compound Instability
This flowchart provides a logical sequence of steps to diagnose and address potential instability issues with this compound during your experiments.
References
- 1. tga.gov.au [tga.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. HCV NS3/4A protease relocalizes CCTα to viral replication sites, enhancing phosphatidylcholine synthesis and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Voxilaprevir Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Voxilaprevir for cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of action of this compound?
This compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby inhibiting viral replication.
Q2: What is a typical effective concentration (EC50) of this compound in cell culture?
The 50% effective concentration (EC50) of this compound against HCV replicons in Huh-7 cells is in the low nanomolar range. Published data indicates that the EC50 for this compound can range from 0.2 to 6.6 nM for various HCV genotypes.[2][3] It is recommended to perform a dose-response experiment to determine the precise EC50 in your specific cell system and for the particular HCV genotype or replicon being studied.
Q3: How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock solution in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation of a compound in cell culture medium is a common issue, especially with hydrophobic molecules like this compound. Here are some troubleshooting steps:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. Higher concentrations can lead to compound precipitation.
-
Serial dilutions: When preparing your working concentrations, perform serial dilutions of the DMSO stock in pre-warmed culture medium. Add the diluted compound to the cells immediately after preparation.
-
Vortexing: Gently vortex the diluted solution before adding it to the cell culture plate to ensure it is well-mixed.
-
Pre-warm the medium: Use cell culture medium that has been pre-warmed to 37°C for dilutions.
-
Solubility in serum: The presence of serum in the culture medium can sometimes help to keep hydrophobic compounds in solution. Ensure your medium contains the appropriate concentration of fetal bovine serum (FBS) for your cell line.
Q5: My antiviral assay results with this compound are inconsistent. What are the possible reasons?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell health and passage number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Over-passaged or unhealthy cells can show variable responses to both viral replication and drug treatment.
-
Inconsistent cell seeding: Uneven cell seeding can lead to variability in results. Ensure a single-cell suspension and proper mixing before plating.
-
Assay variability: Ensure all steps of your assay protocol, including incubation times, reagent concentrations, and washing steps, are performed consistently.
-
Lot-to-lot variability of the compound: If you suspect issues with the compound itself, consider obtaining a new lot or verifying its purity and concentration.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (50% Effective Concentration) | Huh-7 (HCV Replicons) | 0.2 - 6.6 nM (pangenotypic) | [2][3] |
| CC50 (50% Cytotoxic Concentration) | Huh-7 | Not reported | N/A |
| Selectivity Index (SI = CC50/EC50) | N/A | To be determined experimentally | N/A |
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy (EC50) of this compound using an HCV Replicon Assay
This protocol describes a method to determine the EC50 of this compound in a stable Huh-7 cell line harboring an HCV replicon with a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound
-
100% DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay (typically 5,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 100 nM down to 0.01 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay: At the end of the incubation period, measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (set as 100% replication).
-
Plot the percentage of HCV replication inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: Determination of Cytotoxicity (CC50) of this compound using an MTT Assay
This protocol outlines the determination of the CC50 of this compound in Huh-7 cells using a colorimetric MTT assay.
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
This compound
-
100% DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium as described in Protocol 1. Include a vehicle control (medium with DMSO) and a "cells only" control (medium without DMSO or compound).
-
Treatment: Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the "cells only" control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Visualizations
References
Technical Support Center: Enhancing the Metabolic Stability of Voxilaprevir Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the metabolic stability of Voxilaprevir derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and its analogs?
This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C8 and CYP1A2. The main biotransformation pathways include oxidation, hydrolysis, and dehydrogenation.[1] When designing derivatives, it is crucial to consider these pathways as likely routes of metabolic degradation.
Q2: What are the common "soft spots" on the this compound scaffold susceptible to metabolism?
While a definitive public "soft spot" analysis for this compound is not available, based on its known metabolic pathways, likely sites of metabolic attack include:
-
The quinoxaline moiety: Aromatic hydroxylation is a common metabolic pathway.
-
The macrocyclic ring: Oxidation at sterically accessible aliphatic positions can occur.
-
The sulfonamide linker: While generally stable, enzymatic hydrolysis is a potential metabolic route.
-
The ether linkage: O-dealkylation is a possible metabolic transformation.
Q3: What are some general strategies to improve the metabolic stability of this compound derivatives?
Key strategies to enhance metabolic stability include:
-
Blocking metabolic sites: Introducing chemical modifications at known or predicted metabolic hot spots can prevent enzymatic degradation. Common approaches include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a site of oxidation can slow down the rate of metabolism due to the kinetic isotope effect.
-
Fluorination: Introduction of a fluorine atom can block sites of oxidation and alter the electronic properties of the molecule.
-
-
Bioisosteric replacement: Replacing metabolically liable functional groups with more stable isosteres can improve metabolic stability while retaining biological activity. For example, replacing a metabolically unstable ester with a more stable amide or a 1,2,3-triazole.
-
Conformational constraint: Introducing rigidity into the molecule, for instance through cyclization, can reduce its ability to fit into the active site of metabolic enzymes.
Q4: Which in vitro assays are most relevant for assessing the metabolic stability of this compound derivatives?
The two most common and relevant in vitro assays are:
-
Liver Microsomal Stability Assay: This assay primarily assesses Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes. It is a cost-effective, high-throughput screen for early-stage drug discovery.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and thus evaluates both Phase I and Phase II metabolic pathways, providing a more comprehensive picture of a compound's metabolic fate.
Troubleshooting Guides
Issue 1: High clearance of a this compound derivative in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| CYP3A4-mediated metabolism | Perform an incubation with human liver microsomes in the presence and absence of a potent CYP3A4 inhibitor (e.g., ketoconazole). | A significant decrease in clearance in the presence of the inhibitor confirms CYP3A4 as the major metabolizing enzyme. |
| Metabolism at a specific "soft spot" | Synthesize analogs with modifications at suspected metabolic hot spots (e.g., deuteration or fluorination of the quinoxaline ring). | An increase in metabolic stability in the modified analogs will help identify the site of metabolism. |
| Formation of reactive metabolites | Conduct a glutathione (GSH) trapping experiment to identify the formation of reactive electrophilic metabolites. | Detection of GSH adducts indicates the formation of reactive metabolites, which can guide structural modifications to mitigate this liability. |
Issue 2: Discrepancy between microsomal and hepatocyte stability data.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Phase II metabolism | Analyze the metabolite profile in the hepatocyte assay to identify glucuronide or sulfate conjugates. | The presence of significant Phase II metabolites explains the higher clearance in hepatocytes compared to microsomes. |
| Transporter-mediated uptake into hepatocytes | Use specific inhibitors for relevant uptake transporters (e.g., OATP1B1, OATP1B3) in the hepatocyte assay. | A decrease in clearance in the presence of transporter inhibitors suggests that active uptake into hepatocytes contributes to the observed metabolism. |
| Low passive permeability | Determine the passive permeability of the compound (e.g., using a PAMPA assay). | Low permeability may limit access to intracellular metabolizing enzymes, leading to an underestimation of metabolism in cellular assays. |
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound | Modification | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Parent | 45 | 15.4 |
| Derivative A | Deuterated quinoxaline | 75 | 9.2 |
| Derivative B | Fluorinated macrocycle | 60 | 11.6 |
| Derivative C | Amide bioisostere for sulfonamide | 50 | 13.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound | Modification | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/106 cells) |
| This compound | Parent | 35 | 19.8 |
| Derivative A | Deuterated quinoxaline | 60 | 11.6 |
| Derivative B | Fluorinated macrocycle | 48 | 14.4 |
| Derivative C | Amide bioisostere for sulfonamide | 38 | 18.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
1. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (pooled, 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound (1 µM) in phosphate buffer.
-
In a 96-well plate, add the microsomal protein (final concentration 0.5 mg/mL) to the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg protein/mL).
Protocol 2: Hepatocyte Stability Assay
1. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Collagen-coated 24- or 48-well plates
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile with an internal standard for reaction termination
-
Humidified incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.
-
Prepare a working solution of the test compound (1 µM) in the incubation medium.
-
Remove the plating medium from the cells and add the test compound working solution.
-
Incubate the plate at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.
-
Terminate the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the samples to precipitate protein and cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (cell density in millions of cells/mL).
Visualizations
Caption: Workflow for in vitro metabolic stability assays.
Caption: Troubleshooting high microsomal clearance.
Caption: General metabolic pathways for xenobiotics.
References
Technical Support Center: Strategies to Minimize Off-target Effects of Voxilaprevir In Vitro
Welcome to the technical support center for researchers utilizing Voxilaprevir in in vitro settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent, direct-acting antiviral agent that specifically targets and inhibits the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1] This inhibition is crucial for preventing viral replication.[1][2]
Q2: What are the known primary off-targets of this compound in vitro?
In vitro studies have identified that this compound can interact with several host proteins, leading to potential off-target effects. The most well-characterized off-targets are the ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2), as well as the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[1]
Q3: What are the cellular consequences of inhibiting these off-target transporters?
Inhibition of P-gp and BCRP can disrupt the normal efflux of a wide range of substrates from the cell, including therapeutic drugs and endogenous molecules.[3][4][5] This can lead to increased intracellular accumulation of these substances, potentially causing cytotoxicity or confounding experimental results.[6] Inhibition of OATP1B1 and OATP1B3, which are primarily expressed on the basolateral membrane of hepatocytes, can impair the uptake of various compounds from the blood into the liver, affecting their metabolism and clearance.[7][8] In an in vitro setting, this can alter the intracellular concentration and subsequent effects of co-administered compounds.
Q4: How can I minimize the off-target effects of this compound in my cell-based assays?
Several strategies can be employed:
-
Dose-Response Studies: Conduct careful dose-response experiments to determine the lowest effective concentration of this compound that inhibits HCV NS3/4A protease without significantly affecting off-target transporters.
-
Cell Line Selection: Choose cell lines with low endogenous expression of P-gp, BCRP, OATP1B1, and OATP1B3. Alternatively, use cell lines specifically engineered to lack these transporters.
-
Co-administration of Inhibitors: If the goal is to study the specific on-target effects of this compound, consider co-administering known potent and specific inhibitors of the off-target transporters to block their interaction with this compound. However, this approach requires careful validation to avoid introducing new confounding variables.
-
Use of Specific Substrates: When assessing the impact of this compound on cellular processes, use probe substrates that are not transported by P-gp, BCRP, or OATPs to avoid indirect effects.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with known inhibitors of the off-target transporters, to differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at High Concentrations of this compound
Possible Cause: Off-target inhibition of efflux transporters like P-gp and BCRP can lead to the accumulation of toxic metabolites or other compounds present in the cell culture medium.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to confirm the dose-dependent toxicity.
-
Assess Transporter Inhibition: Use specific assays (see Experimental Protocols section) to determine if this compound is inhibiting P-gp and/or BCRP at the concentrations causing cytotoxicity.
-
Identify Accumulating Substrate: If possible, use analytical methods (e.g., LC-MS/MS) to identify any accumulating substrates in the cells.
-
Mitigation Strategy:
-
Lower the concentration of this compound to a range where it is selective for its on-target.
-
If high concentrations are necessary, consider using a different cell line with lower transporter expression.
-
Issue 2: Altered Pharmacokinetics of a Co-administered Compound in Hepatocyte Cultures
Possible Cause: this compound's inhibition of OATP1B1 and OATP1B3 can interfere with the uptake of other compounds into hepatocytes.
Troubleshooting Steps:
-
Characterize the Interaction: Determine if the co-administered compound is a known substrate of OATP1B1 or OATP1B3.
-
Perform Uptake Assays: Conduct in vitro uptake assays using hepatocytes or OATP-expressing cell lines to directly measure the effect of this compound on the uptake of the co-administered compound.
-
Mitigation Strategy:
-
If the interaction is confirmed, consider using a co-administered compound that is not an OATP substrate.
-
Alternatively, if the interaction itself is the subject of study, use this as a model to investigate drug-drug interactions.
-
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against its primary off-targets. This data is essential for designing experiments with appropriate concentrations to minimize off-target effects.
| Off-Target Transporter | IC50 (µM) |
| BCRP | 1.5 |
| OATP1B1 | 0.18 |
| OATP1B3 | 0.70 |
Data sourced from the Australian Public Assessment Report for Sofosbuvir / Velpatasvir / this compound.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux
This protocol assesses the ability of this compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Cell line overexpressing P-gp (e.g., MDR1-MDCKII) and parental control cell line (MDCKII).
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Verapamil (positive control P-gp inhibitor).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fetal Bovine Serum (FBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed both P-gp-overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and Verapamil in HBSS.
-
Rhodamine 123 Loading:
-
Wash the cell monolayers twice with warm HBSS.
-
Add Rhodamine 123 solution (e.g., 5 µM in HBSS) to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
-
Efflux Assay:
-
After the loading period, wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Add pre-warmed HBSS containing the different concentrations of this compound, Verapamil, or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
After the efflux period, remove the supernatant.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cell line.
-
Calculate the percentage of inhibition of Rhodamine 123 efflux for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: OATP1B1/1B3 Inhibition Assay using a Fluorescent Substrate
This protocol determines the inhibitory effect of this compound on the uptake of a fluorescent substrate by cells expressing OATP1B1 or OATP1B3. 2',7'-dichlorofluorescein (DCF) is a suitable fluorescent substrate for OATP1B1.[9]
Materials:
-
Cell lines stably expressing OATP1B1 or OATP1B3 (e.g., HEK293-OATP1B1) and a vector-control cell line.
-
Fluorescent OATP substrate (e.g., 2',7'-dichlorofluorescein - DCF).[9]
-
Rifampicin (positive control OATP inhibitor).
-
This compound.
-
Krebs-Henseleit (KH) buffer.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the OATP-expressing and vector-control cells into 96-well plates and grow to confluence.
-
Compound Pre-incubation:
-
Wash the cells with warm KH buffer.
-
Pre-incubate the cells with various concentrations of this compound, Rifampicin, or vehicle control in KH buffer for 10-15 minutes at 37°C.
-
-
Uptake Assay:
-
Initiate the uptake by adding the fluorescent substrate (e.g., DCF) to each well (final concentration should be around the Km value for the transporter).
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Stopping the Reaction:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold KH buffer.
-
-
Fluorescence Measurement:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (for DCF, Ex: ~495 nm, Em: ~525 nm).
-
-
Data Analysis:
-
Subtract the fluorescence signal from the vector-control cells to determine the specific OATP-mediated uptake.
-
Calculate the percentage of inhibition of substrate uptake for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Workflow for P-glycoprotein (P-gp) Inhibition Assay.
Caption: On- and Off-Target Effects of this compound.
References
- 1. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | MedPath [trial.medpath.com]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Voxilaprevir delivery methods in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Voxilaprevir in animal models. The information is designed to address common challenges encountered during in vivo experiments related to its delivery and formulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound in animal studies.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Inconsistent oral absorption due to poor aqueous solubility of this compound. | 1. Ensure a homogenous and stable suspension or solution is administered. Use of a vehicle with surfactants or polymers can help. 2. Consider formulating this compound as an amorphous solid dispersion or in a lipid-based system to improve dissolution. |
| Food effects. The amount and type of food in the animal's stomach can significantly alter the absorption of lipophilic drugs. | 1. Standardize the fasting period for all animals before dosing. 2. If studying food effects, ensure consistent diet composition and feeding times. | |
| Metabolism by gut and liver enzymes (CYP3A4). Co-administered substances or genetic variability in animal models can alter metabolic rates. | 1. Review all co-administered compounds for potential CYP3A4 induction or inhibition. 2. Use a well-characterized animal strain with known metabolic profiles. | |
| Low oral bioavailability | Poor dissolution of the crystalline drug form in the gastrointestinal tract. | 1. Reduce the particle size of the this compound drug substance through micronization to increase the surface area for dissolution. 2. Explore enabling formulations such as self-emulsifying drug delivery systems (SEDDS) or nanosuspensions. |
| First-pass metabolism. this compound is a substrate for CYP3A4, which is abundant in the liver and small intestine. | 1. While not always feasible, co-administration with a mild CYP3A4 inhibitor (use with caution and proper justification) can help elucidate the extent of first-pass metabolism. 2. Consider alternative routes of administration for initial efficacy studies, such as intraperitoneal or subcutaneous injection, to bypass the portal circulation. | |
| Difficulty in preparing a stable formulation for dosing | This compound's low solubility in common aqueous vehicles. | 1. For preclinical studies, a co-solvent system (e.g., DMSO, PEG400) can be used. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity.[1] 2. For oral gavage, suspensions can be prepared using vehicles containing suspending agents (e.g., methylcellulose) and surfactants (e.g., Tween 80). |
| Unexpected toxicity or adverse events in animals | Vehicle toxicity. Some organic solvents or high concentrations of surfactants can cause local or systemic toxicity. | 1. Conduct a vehicle tolerability study in the chosen animal model before initiating the main experiment. 2. Whenever possible, use vehicles that are generally regarded as safe (GRAS). |
| High localized drug concentration. Poorly dissolved drug particles can lead to gastrointestinal irritation. | 1. Ensure the formulation is a fine, homogenous suspension. 2. Administer the formulation with a sufficient volume of vehicle to ensure adequate dispersion in the stomach. |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What are the main challenges in the oral delivery of this compound? A1: The primary challenges for the oral delivery of this compound are its poor aqueous solubility and its susceptibility to first-pass metabolism by CYP3A4 enzymes in the gut and liver.[2] These factors can lead to low and variable oral bioavailability.
-
Q2: What are some suitable vehicles for oral administration of this compound in preclinical studies? A2: For early-stage studies, common vehicles include aqueous suspensions containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80). For solubilization, co-solvent systems like a mixture of DMSO and PEG400 can be used, though care must be taken to minimize the DMSO concentration.[1] Lipid-based formulations such as SEDDS can also be effective.
-
Q3: How can the oral bioavailability of this compound be improved in animal models? A3: Improving oral bioavailability can be approached by enhancing its dissolution rate and/or reducing first-pass metabolism. Strategies to enhance dissolution include using amorphous solid dispersions, micronization, or formulating the drug in lipid-based systems. While modifying metabolism is more complex, understanding the drug's metabolic pathways is crucial for interpreting results.
Experimental Design
-
Q4: What animal models are suitable for pharmacokinetic studies of this compound? A4: Rodents (rats, mice) and non-rodents (dogs) are commonly used in preclinical pharmacokinetic studies.[3] It's important to choose a species with a metabolic profile (particularly CYP3A4 activity) that is reasonably predictive of humans.
-
Q5: Should food be withheld from animals before oral dosing of this compound? A5: Yes, it is standard practice to fast animals overnight before oral administration to reduce variability in drug absorption. Food can significantly impact the gastrointestinal environment and, consequently, the dissolution and absorption of poorly soluble drugs.
Pharmacokinetics
-
Q6: What is the typical pharmacokinetic profile of this compound after oral administration? A6: After oral administration, this compound is absorbed relatively quickly, with peak plasma concentrations (Tmax) typically reached within a few hours.[2] It has a relatively long half-life, which supports once-daily dosing in clinical settings.[4]
-
Q7: How is this compound metabolized and eliminated? A7: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2] The drug and its metabolites are mainly eliminated through the biliary route, with a majority excreted in the feces.[2]
Experimental Protocols & Data
Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Species (Hypothetical Data for Illustrative Purposes)
| Species | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Rat | Aqueous Suspension (0.5% MC, 0.1% Tween 80) | 10 | Oral | 250 | 4 | 2,500 | 20 |
| Rat | Lipid-Based Formulation (SEDDS) | 10 | Oral | 600 | 2 | 6,000 | 48 |
| Dog | Aqueous Suspension (0.5% MC, 0.1% Tween 80) | 5 | Oral | 400 | 2 | 4,500 | 35 |
| Dog | Amorphous Solid Dispersion | 5 | Oral | 950 | 2 | 10,000 | 78 |
Note: This table is a hypothetical representation to illustrate how different formulations can impact the pharmacokinetic profile of this compound. Actual values would be experiment-dependent.
Diagrams and Workflows
Caption: Workflow for evaluating a new this compound formulation in an animal model.
Caption: Factors influencing the oral bioavailability of this compound in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. GS-9857 in patients with chronic hepatitis C virus genotype 1-4 infection: a randomized, double-blind, dose-ranging phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Voxilaprevir precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Voxilaprevir, specifically addressing the common issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, with reports indicating solubility of at least 100 mg/mL.[1] Commercial suppliers also offer ready-made 10 mM solutions in DMSO.[2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is practically insoluble in aqueous solutions at a pH below 6.8, with a solubility of less than 0.1 mg/mL. This low aqueous solubility is a primary reason for precipitation when diluting DMSO stock solutions into aqueous media like buffers or cell culture media.
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: To ensure the stability and prevent degradation of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q4: My this compound solution, dissolved in DMSO, precipitates when I dilute it in my aqueous experimental medium. Why is this happening?
A4: This is a common issue for compounds with low aqueous solubility.[4][5] When the DMSO stock solution is added to an aqueous medium, the concentration of DMSO is significantly lowered. The primary solvent becomes the aqueous medium, in which this compound is poorly soluble, leading to its precipitation out of the solution.
Q5: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A5: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] It is always best to determine the specific tolerance of your cell line with a DMSO toxicity test.
Troubleshooting Guide: this compound Precipitation
This guide provides systematic steps to diagnose and resolve issues with this compound precipitation during the preparation of working solutions.
Initial Assessment
Before proceeding, confirm the following:
-
The purity and identity of the this compound compound.
-
The quality and dryness of the DMSO used for the stock solution.
Problem: Precipitation upon dilution of DMSO stock solution into aqueous media.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | pH Dependence | Reference |
| Aqueous Buffer | < 0.1 mg/mL | Practically insoluble below pH 6.8 | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (115.08 mM) | Not applicable | [1] |
| Cell Culture Media | Low (expected to be similar to aqueous) | Dependent on media formulation and final DMSO % |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Key Recommendations | Reference |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [1][2] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; preferred for long-term | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 868.94 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 868.94 g/mol * 1000 mg/g = 8.69 mg
-
-
Weighing: Carefully weigh out 8.69 mg of this compound powder in a suitable container.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of high-quality DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -20°C for up to one month or at -80°C for up to six months.[1][2]
Protocol 2: Preparation of a Working Solution and Troubleshooting Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile dilution tubes
-
Vortex mixer or sonicator
Methodology:
-
Pre-warming: Warm the aqueous diluent (e.g., cell culture medium) to 37°C. This can improve the solubility of the compound.
-
Dilution Calculation: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be below the toxicity limit for your cells (typically <0.5%).
-
Dilution Process:
-
Dispense the pre-warmed aqueous medium into a sterile tube.
-
While vortexing the aqueous medium at a moderate speed, add the calculated volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound quickly, potentially avoiding localized high concentrations that can trigger precipitation.
-
-
Observation and Troubleshooting:
-
Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
If precipitation is observed, you can attempt the following:
-
Sonication: Place the tube in a sonicating water bath for 5-10 minutes.[6]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, first dilute the 10 mM stock to 1 mM in medium, then further dilute the 1 mM solution to the final desired concentration.
-
Use of Co-solvents: If compatible with your experimental system, consider adding a small amount of a biocompatible surfactant like Tween 80 or Pluronic F-68 to the aqueous medium before adding the this compound stock.[3]
-
-
Signaling Pathway and Logical Relationships
The decision-making process for handling a DMSO-soluble, aqueous-insoluble compound like this compound can be visualized as follows:
References
Validation & Comparative
A Comparative Analysis of Voxilaprevir and Other NS3/4A Protease Inhibitors for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection. Among the key targets for these therapies is the NS3/4A protease, an enzyme critical for viral replication. This guide provides a detailed comparison of the efficacy of Voxilaprevir against other prominent NS3/4A protease inhibitors, supported by experimental data and methodologies.
Mechanism of Action: Targeting Viral Replication
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The HCV NS3/4A serine protease is responsible for cleaving the viral polyprotein at four specific sites to release the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B, which are essential for viral replication.[1] NS3/4A protease inhibitors, including this compound, work by binding to the active site of this enzyme, thereby blocking the polyprotein processing and halting the viral replication cycle.[1]
Beyond its role in polyprotein processing, the NS3/4A protease also plays a crucial part in HCV's evasion of the host's innate immune system. It achieves this by cleaving two key signaling adaptors: Toll-IL-1 receptor domain-containing adaptor inducing IFN-β (TRIF) and mitochondrial antiviral-signaling protein (MAVS).[1][2] This cleavage prevents the downstream activation of interferon regulatory factor 3 (IRF3) and NF-κB, which are essential for the production of type-I interferons and the establishment of an antiviral state.[1][2][3] By inhibiting the NS3/4A protease, these drugs not only block viral replication but may also help restore the host's natural antiviral immune response.[1]
Comparative Efficacy: Sustained Virologic Response (SVR)
The primary measure of efficacy for HCV therapies is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment. The following tables summarize the SVR rates for this compound (in the combination drug Vosevi: Sofosbuvir/Velpatasvir/Voxilaprevir) and other key NS3/4A protease inhibitors across different HCV genotypes and patient populations.
Table 1: SVR Rates in Treatment-Naïve Patients
| Drug Regimen | Genotype | Cirrhosis Status | SVR12 Rate | Reference(s) |
| Sofosbuvir/Velpatasvir/Voxilaprevir | GT1 | Without Cirrhosis | 91% (8 weeks) | [4] |
| GT1 | With Cirrhosis | 91% (8 weeks) | [4] | |
| GT3 | With Cirrhosis | 96% (8 weeks) | [4] | |
| Glecaprevir/Pibrentasvir | GT1, 2, 4, 5, 6 | With Cirrhosis | 99% (12 weeks) | [5] |
| GT3 | Without Cirrhosis | 95% (8 weeks) | [6] | |
| GT3 | With Cirrhosis | 97% (12 weeks) | [6] | |
| Elbasvir/Grazoprevir | GT1 | With & Without Cirrhosis | 92-97% | [7] |
| GT4 | With & Without Cirrhosis | 100% | [7][8] | |
| Simeprevir + Sofosbuvir | GT1 | Without Cirrhosis | 100% | [9] |
| GT1 | With Cirrhosis | 83.3% | [9] | |
| Paritaprevir/Ritonavir/Ombitasvir ± Dasabuvir | GT1 | N/A | High SVR rates reported | [10] |
| GT4 | With Cirrhosis | High SVR rates reported | [11] |
Table 2: SVR Rates in Treatment-Experienced Patients
| Drug Regimen | Genotype | Cirrhosis Status | Prior Treatment | SVR12 Rate | Reference(s) |
| Sofosbuvir/Velpatasvir/Voxilaprevir | GT1-6 | With & Without Cirrhosis | NS5A inhibitor-containing regimen | 96% | [4] |
| GT1, 2, 3, 4 | With & Without Cirrhosis | Non-NS5A DAA | 98% | [4] | |
| Glecaprevir/Pibrentasvir | GT3 | Without Cirrhosis | IFN or SOF-based | 90-95% (12-16 weeks) | [6][12] |
| GT3 | With Cirrhosis | IFN or SOF-based | 96% (16 weeks) | [12] | |
| Elbasvir/Grazoprevir | GT4 | With Cirrhosis | Prior Relapsers | 86% | [7] |
| Simeprevir + Sofosbuvir | GT1 | With Cirrhosis | N/A | 81-87% | [13] |
Resistance Profiles
The high mutation rate of HCV can lead to the emergence of resistance-associated substitutions (RASs) that may reduce the efficacy of DAAs. NS3/4A protease inhibitors have varying susceptibility to different RASs.
-
This compound : Has shown a higher barrier to resistance compared to earlier generation protease inhibitors and maintains activity against many common NS3 RASs.[14]
-
Glecaprevir : Generally demonstrates a high barrier to resistance.
-
Simeprevir : Efficacy can be compromised by the Q80K polymorphism in HCV genotype 1a.
-
Grazoprevir : While generally potent, baseline NS3 RASs can impact efficacy, particularly in certain patient populations.[7]
-
Paritaprevir : Resistance can emerge due to mutations at positions 155 and 168 in the NS3 region.
Experimental Protocols
In Vitro Efficacy Assessment: HCV Replicon Assay
The in vitro antiviral activity of NS3/4A protease inhibitors is commonly determined using HCV replicon assays. This cell-based assay is crucial for determining the 50% effective concentration (EC50) of a compound, which is the concentration required to inhibit 50% of viral replication.
Key Methodological Steps:
-
Cell Line: Huh-7 human hepatoma cells, or their derivatives, are typically used as they are highly permissive to HCV replication.
-
Replicon System: These cells harbor a subgenomic or full-length HCV replicon, which is an RNA molecule capable of autonomous replication within the cell. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[15][16][17]
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound) and control inhibitors.[15][18] A vehicle control (e.g., DMSO) is also included.[15]
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the effect of the inhibitor to manifest.[15][17]
-
Quantification of Replication: If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of HCV replication.[15]
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is often performed to ensure that the observed reduction in viral replication is not due to the compound being toxic to the host cells.[15]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.[15][19]
Conclusion
This compound, in combination with Sofosbuvir and Velpatasvir, demonstrates high efficacy across a broad range of HCV genotypes and patient populations, including those who have previously failed other DAA regimens. Its improved resistance profile offers a significant advantage in the management of difficult-to-treat HCV infections. While other NS3/4A protease inhibitors such as Glecaprevir, Grazoprevir, Simeprevir, and Paritaprevir are also highly effective, the choice of therapy depends on various factors including HCV genotype, prior treatment history, presence of cirrhosis, and the patient's resistance profile. This comparative guide provides a framework for researchers and clinicians to evaluate the relative merits of these critical antiviral agents in the ongoing effort to eradicate Hepatitis C.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. natap.org [natap.org]
- 6. Glecaprevir/Pibrentasvir in patients with chronic HCV genotype 3 infection: An integrated phase 2/3 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Sofosbuvir and Simeprevir Combination Therapy for HCV Genotype 1 Infection: Results of a Single-Center VA Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High SVR Rates in Patients With Genotype 4 Chronic Hepatitis C Infection and Compensated Cirrhosis Treated With Ombitasvir/Paritaprevir/Ritonavir Co-Administered With Ribavirin (AGATE-I) [natap.org]
- 12. researchgate.net [researchgate.net]
- 13. natap.org [natap.org]
- 14. natap.org [natap.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 17. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Voxilaprevir and Glecaprevir in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two leading pangenotypic Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Voxilaprevir and Glecaprevir. The data presented herein, derived from various in vitro studies, offers insights into their comparative antiviral potency, resistance profiles, and underlying mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat HCV.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both this compound and Glecaprevir are direct-acting antiviral agents (DAAs) that target the HCV NS3/4A serine protease.[1][2] This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[1][2] By binding to the active site of the NS3/4A protease, this compound and Glecaprevir inhibit its function, thereby preventing the formation of the viral replication complex and ultimately suppressing HCV replication.[1][3]
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Antiviral Potency: A Comparative Analysis
The in vitro antiviral activity of this compound and Glecaprevir has been evaluated using HCV replicon assays. These cell-based systems allow for the quantification of viral RNA replication and are instrumental in determining the 50% effective concentration (EC50) of antiviral compounds.
Table 1: Pangenotypic Antiviral Activity of this compound and Glecaprevir in HCV Replicon Assays
| HCV Genotype/Subtype | This compound EC50 (nM) | Glecaprevir EC50 (nM) |
| Genotype 1a | 0.38 - 0.75[4][5] | 0.21 - 0.30[6][7] |
| Genotype 1b | 0.33[5] | 0.29[6] |
| Genotype 2a | 0.49[5] | 0.81[6] |
| Genotype 2b | 0.42[5] | 1.8[6] |
| Genotype 3a | 1.9 - 5.8[4][5] | 1.8[6] |
| Genotype 4a | 0.44 - 0.48[4][5] | 0.94[6] |
| Genotype 5a | 0.38[5] | 0.33[6] |
| Genotype 6a | 0.60[4] | 4.6[6] |
Note: EC50 values can vary depending on the specific replicon system and cell line used.
Both this compound and Glecaprevir demonstrate potent, pangenotypic activity with EC50 values in the nanomolar to sub-nanomolar range across major HCV genotypes.[4][5][6][7]
In Vitro Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. In vitro resistance selection studies are performed to identify amino acid substitutions in the viral target that confer reduced susceptibility to an inhibitor.
Table 2: Key Resistance-Associated Substitutions (RASs) for this compound and Glecaprevir
| NS3 Amino Acid Position | Substitution(s) | Impact on this compound Susceptibility | Impact on Glecaprevir Susceptibility |
| 155 | R155K | Minimal impact[4] | Minimal impact[6][7] |
| 156 | A156T/V | >100-fold reduction in susceptibility (often with low replication capacity)[4][5] | Reduced susceptibility, selected for in genotypes 1a, 1b, 2a, 2b, 3a, and 4a[6][7] |
| 168 | D/Q168A/G/H/V/Y | Minimal impact for most, some impact depending on genotype[4] | Reduced susceptibility, selected for in genotypes 3a, 5a, and 6a; varying effects in other genotypes[6][7][8] |
Glecaprevir is reported to have a high barrier to resistance in vitro.[6][7] While substitutions at position A156 can reduce susceptibility to both drugs, these variants often exhibit impaired replication fitness.[4][5][6] Notably, many common RASs that confer resistance to earlier-generation protease inhibitors, such as those at position 155, have a minimal impact on the activity of both this compound and Glecaprevir.[4][6]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize HCV NS3/4A protease inhibitors.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity (EC50) of compounds.
-
Cell Culture: Huh-7 human hepatoma cells, or a subclone thereof, harboring a subgenomic HCV replicon are used.[9][10] These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[9]
-
Compound Preparation: Test compounds (this compound, Glecaprevir) are serially diluted to create a dose-response curve.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the test compounds.[9] A vehicle control (e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.[9]
-
Incubation: Plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitors to manifest.[9][11]
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Caption: Generalized workflow for an HCV replicon assay.
NS3/4A Protease Activity Assay
This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the NS3/4A protease.
-
Enzyme and Substrate: Recombinant, purified HCV NS3/4A protease from different genotypes and a synthetic peptide substrate are used.[12][13] The substrate is typically labeled with a fluorophore and a quencher.
-
Reaction Setup: The assay is performed in a multi-well plate. The NS3/4A enzyme is pre-incubated with various concentrations of the inhibitor (this compound or Glecaprevir).
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: Cleavage of the substrate by the active protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
Conclusion
Both this compound and Glecaprevir are highly potent, pangenotypic inhibitors of the HCV NS3/4A protease. In vitro data demonstrates their efficacy across all major HCV genotypes, with activity in the low nanomolar to picomolar range. While both drugs have a high barrier to resistance, certain substitutions, particularly at the A156 position in the NS3 protease, can reduce their susceptibility. The comprehensive in vitro profiling of these compounds through assays such as replicon and protease activity assays is fundamental to understanding their antiviral characteristics and guiding their clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Voxilaprevir Demonstrates High Efficacy as a Salvage Therapy for DAA-Experienced Hepatitis C Patients
New research underscores the effectiveness of Voxilaprevir, a potent direct-acting antiviral (DAA), in treating chronic hepatitis C virus (HCV) infections in patients who have previously failed other DAA regimens. As part of the fixed-dose combination tablet Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi®), this compound has consistently achieved high rates of sustained virologic response at 12 weeks post-treatment (SVR12), offering a much-needed therapeutic option for this challenging patient population.
This compound is a pangenotypic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, a crucial enzyme for viral replication.[1][2][3] By blocking this protease, this compound effectively halts the production of mature viral proteins, thereby preventing the assembly of new virus particles.[1][2] This mechanism of action makes it a powerful component of the Vosevi® combination, which also includes the NS5B polymerase inhibitor Sofosbuvir and the NS5A inhibitor Velpatasvir, targeting three distinct steps in the HCV lifecycle.[4]
Clinical evidence from pivotal Phase 3 trials, POLARIS-1 and POLARIS-4, has established the high efficacy of Vosevi® in DAA-experienced patients. These studies reported SVR12 rates exceeding 96%.[5][6][7] Real-world data from various cohorts have further corroborated these findings, with SVR12 rates ranging from 91% to 96%.[8][9]
While Vosevi® is effective across HCV genotypes, some studies suggest that patients with genotype 3, advanced liver disease (cirrhosis), or those who have previously failed a regimen containing Sofosbuvir and Velpatasvir may have slightly lower response rates.[8][10] Nevertheless, Vosevi® is recommended by international guidelines as a first-line rescue treatment for DAA-experienced patients.[8][10]
Comparative Efficacy of this compound-Based Regimen
The following tables summarize the efficacy of Sofosbuvir/Velpatasvir/Voxilaprevir (SOF/VEL/VOX) in DAA-experienced patients from key clinical trials and real-world studies, with comparisons to other regimens where available.
| Table 1: SVR12 Rates in DAA-Experienced Patients (Pivotal Clinical Trials) | |||
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| POLARIS-1 | Genotype 1, NS5A inhibitor-experienced | SOF/VEL/VOX for 12 weeks | 96%[6][7] |
| Other genotypes, NS5A inhibitor-experienced | SOF/VEL/VOX for 12 weeks | Data available in primary sources | |
| POLARIS-4 | Genotypes 1, 2, or 3, DAA-experienced (non-NS5A inhibitor) | SOF/VEL/VOX for 12 weeks | 98%[6][7] |
| SOF/VEL for 12 weeks | 90%[6] |
| Table 2: SVR12 Rates in DAA-Experienced Patients (Real-World Studies) | |||
| Study/Cohort | Patient Population | Treatment Regimen | SVR12 Rate |
| Integrative analysis of 3 large real-world cohorts (n=746) | DAA-experienced, various genotypes | SOF/VEL/VOX | 95.4%[8] |
| Meta-analysis of 24 studies (n=2877) | DAA-experienced | SOF/VEL/VOX | 95% (Per Protocol)[10] |
| US Department of Veterans Affairs (VA) cohort | DAA-experienced, Genotype 1 | SOF/VEL/VOX | >95% |
| DAA-experienced, Genotype 3 | SOF/VEL/VOX | 93% |
Experimental Protocols
The validation of this compound's efficacy in DAA-experienced patients has been primarily established through rigorous clinical trials. The general methodology employed in these studies is outlined below.
Key Experimental Methodologies
1. Study Design: Most pivotal studies are Phase 3, randomized, controlled trials.[6] Real-world evidence is gathered from prospective or retrospective cohort studies.[8][9]
2. Patient Population: The studies enroll adult patients with chronic HCV infection who have a documented history of treatment failure with a DAA-containing regimen. Key inclusion criteria often specify the prior DAA regimen (e.g., NS5A inhibitor-experienced) and HCV genotype.[6] Patients with compensated cirrhosis are typically included.[6]
3. Treatment Regimens: Patients are assigned to receive a fixed-dose combination of Sofosbuvir (400 mg), Velpatasvir (100 mg), and this compound (100 mg) as a single daily tablet for a duration of 12 weeks.[5][11] Comparator arms in some trials have included a placebo or an active regimen like Sofosbuvir/Velpatasvir.[6]
4. Efficacy Assessment: The primary endpoint is the sustained virologic response 12 weeks after the cessation of treatment (SVR12).[10][11] This is defined as having an HCV RNA level below the lower limit of quantification (LLOQ).[11]
5. Virologic Monitoring: HCV RNA levels are measured at baseline, during treatment, at the end of treatment, and at 12 and 24 weeks post-treatment.[11]
6. Resistance Analysis: In many studies, population-based or deep sequencing is performed at baseline to detect the presence of resistance-associated substitutions (RASs) in the NS3, NS5A, and NS5B regions of the HCV genome.[5][8] The impact of baseline RASs on treatment outcome is then evaluated.
7. Safety Assessment: Adverse events are monitored and recorded throughout the study and during the post-treatment follow-up period.[6]
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for clinical trials evaluating this compound in DAA-experienced patients.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | MedPath [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scientificarchives.com [scientificarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment Outcomes of Sofosbuvir/Velpatasvir/Voxilaprevir in Direct-Acting Antiviral-Experienced Hepatitis C Virus Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Navigating HCV Resistance: A Comparative Analysis of Voxilaprevir's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the cross-resistance landscape of direct-acting antivirals (DAAs) is paramount in the quest to combat Hepatitis C virus (HCV). This guide provides a detailed comparison of voxilaprevir, a potent pangenotypic NS3/4A protease inhibitor, with other HCV inhibitors, supported by experimental data on its activity against common resistance-associated substitutions (RASs).
This compound, a key component of the fixed-dose combination sofosbuvir/velpatasvir/voxilaprevir, demonstrates a high barrier to resistance and maintains activity against many viral variants that are resistant to other protease inhibitors.[1][2] Its mechanism of action involves noncovalent, reversible inhibition of the HCV NS3/4A protease, which is essential for viral replication.[3][4][5] This guide delves into the specifics of its performance, offering a clear perspective on its standing in the HCV treatment arsenal.
Comparative Activity of this compound Against Key HCV NS3/4A RASs
In vitro studies utilizing HCV replicon assays have been instrumental in characterizing the resistance profile of this compound. The following tables summarize its activity against a range of NS3/4A RASs across different HCV genotypes, compared to other protease inhibitors. The data is presented as the fold change in 50% effective concentration (EC50) required to inhibit the replication of replicons containing the specified RASs compared to the wild-type replicon.
Table 1: In Vitro Activity of this compound and Comparator Protease Inhibitors Against Common NS3 RASs in HCV Genotype 1a
| NS3 RAS | This compound (Fold Change in EC50) | Grazoprevir (Fold Change in EC50) | Glecaprevir (Fold Change in EC50) | Paritaprevir (Fold Change in EC50) |
| Q80K | <2 | <2 | <2 | <2 |
| R155K | <2 | >100 | <2 | >100 |
| A156T/V | >100 | >100 | >100 | >100 |
| D168A/E/V | <5 | >100 | <5 | >100 |
Table 2: In Vitro Activity of this compound and Comparator Protease Inhibitors Against Common NS3 RASs in HCV Genotype 1b
| NS3 RAS | This compound (Fold Change in EC50) | Grazoprevir (Fold Change in EC50) | Glecaprevir (Fold Change in EC50) | Paritaprevir (Fold Change in EC50) |
| Y56F | <2 | <2 | <2 | <2 |
| A156T/V | >100 | >100 | >100 | >100 |
| D168A/E/V | <5 | >100 | <5 | >100 |
Table 3: In Vitro Activity of this compound Against NS3 RASs in Other HCV Genotypes
| Genotype | NS3 RAS | This compound (Fold Change in EC50) |
| 2 | A166S | <2 |
| 3 | A166T | <5 |
| 4 | D168A | <5 |
Data compiled from multiple in vitro studies. Fold change values are approximate and may vary between studies.
These data highlight that while the A156T/V substitutions confer high-level resistance to this compound and other protease inhibitors, this compound maintains potent activity against other clinically significant RASs, such as R155K and D168 variants, which can cause resistance to grazoprevir and paritaprevir.[6][7]
Clinical Evidence in Treatment-Experienced Patients
Clinical studies, such as the POLARIS-1 and POLARIS-4 trials, have demonstrated the efficacy of the sofosbuvir/velpatasvir/voxilaprevir regimen in patients who have previously failed DAA therapy.[8] In the POLARIS-1 trial, which enrolled DAA-experienced patients, a high prevalence of baseline NS5A RASs was observed.[8] Despite this, the regimen achieved a sustained virologic response at 12 weeks (SVR12) in 96% of NS5A inhibitor-experienced patients.[9] Importantly, the presence of baseline NS3 and/or NS5A RASs did not impact the virologic response.[9][10]
Experimental Protocols
The determination of cross-resistance profiles for HCV inhibitors predominantly relies on the use of HCV replicon assays. This in vitro system allows for the study of viral RNA replication in a controlled cellular environment.
HCV Replicon Assay for Phenotypic Resistance Analysis
1. Construction of Replicon Plasmids:
-
Subgenomic HCV replicon plasmids are engineered to contain the gene for a selectable marker (e.g., neomycin phosphotransferase, conferring G418 resistance) and often a reporter gene (e.g., luciferase) for easy quantification of replication.[11][12]
-
Site-directed mutagenesis is used to introduce specific resistance-associated substitutions into the NS3/4A protease coding region of the wild-type replicon plasmid.
2. In Vitro Transcription:
-
The replicon plasmids are linearized, and in vitro transcription is performed to generate large quantities of replicon RNA.[13][14]
3. Electroporation of Huh-7 Cells:
-
Human hepatoma cells (Huh-7) or their derivatives, which are highly permissive for HCV replication, are electroporated with the in vitro-transcribed replicon RNAs.[13][14]
4. Selection of Stable Replicon Cell Lines:
-
The transfected cells are cultured in the presence of G418. Only cells that support the replication of the replicon RNA and express the neomycin phosphotransferase will survive.[12][14]
5. Drug Susceptibility Testing:
-
Stable replicon cell lines are seeded into 96-well plates and treated with serial dilutions of the antiviral compounds being tested (e.g., this compound and comparator inhibitors).
-
After a 72-hour incubation period, cell viability and HCV replication levels are assessed. Replication is typically measured by quantifying luciferase activity or HCV RNA levels.[12]
6. Data Analysis:
-
The EC50 value, which is the drug concentration required to inhibit 50% of HCV replication, is calculated for both wild-type and RAS-containing replicons.
-
The fold change in susceptibility is determined by dividing the EC50 for the RAS-containing replicon by the EC50 for the wild-type replicon.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-resistance of HCV inhibitors.
Caption: Experimental workflow for HCV cross-resistance assessment.
Conclusion
This compound exhibits a favorable cross-resistance profile, retaining activity against many HCV NS3/4A protease inhibitor resistance-associated substitutions that diminish the efficacy of other agents in its class.[6] This robust profile, supported by both in vitro data and clinical trial outcomes, positions this compound as a critical tool in the management of treatment-experienced HCV patients.[8][9] The detailed experimental methodologies provided herein serve as a valuable resource for researchers engaged in the ongoing development and evaluation of novel HCV inhibitors.
References
- 1. Characterization of HCV resistance from a 3-day monotherapy study of this compound, a novel pangenotypic NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Executive Summary - Clinical Review Report: Sofosbuvir / Velpatasvir / this compound (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. No impact of resistance-associated substitutions on the efficacy of sofosbuvir, velpatasvir, and this compound for 12 weeks in HCV DAA-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Voxilaprevir resistance profiles across HCV genotypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Voxilaprevir resistance profiles across different Hepatitis C Virus (HCV) genotypes, supported by experimental data. This compound is a pangenotypic direct-acting antiviral agent (DAA) that targets the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] Understanding the resistance landscape of this compound is crucial for optimizing treatment strategies and for the development of next-generation HCV inhibitors.
Overview of this compound and its Mechanism of Action
This compound is a potent, second-generation NS3/4A protease inhibitor.[3][4] The NS3/4A protease is a heterodimeric complex essential for cleaving the HCV polyprotein into individual non-structural proteins required for viral replication.[5] By competitively inhibiting the active site of the NS3 protease, this compound blocks this crucial step in the viral life cycle.[5][6]
In Vitro Susceptibility of HCV Genotypes to this compound
In vitro studies using HCV replicons have demonstrated this compound's pangenotypic activity. The 50% effective concentration (EC50) values generally range from 0.33 nM to 6.1 nM across genotypes 1 through 6.[2] However, there are notable differences in baseline susceptibility among genotypes. For instance, the median EC50 for genotype 1 is 0.38 nM, while for genotype 3 it is higher at 5.8 nM, indicating a lower intrinsic susceptibility for genotype 3.[1][2]
Resistance-Associated Substitutions (RASs)
The primary mechanism of resistance to this compound involves the selection of amino acid substitutions, known as resistance-associated substitutions (RASs), in the NS3 protease region of the HCV genome.[2][6] These substitutions can reduce the binding affinity of the inhibitor to the enzyme.
Key NS3 RASs Conferring Resistance to this compound:
While this compound maintains activity against many RASs that confer resistance to earlier-generation protease inhibitors, specific substitutions have been identified that significantly reduce its susceptibility.[1][2]
-
A156 Substitutions (A156T, A156V, A156L): These are the most significant RASs affecting this compound. Substitutions at the A156 position can confer greater than 100-fold reductions in susceptibility in genotypes 1, 2, 3, and 4.[1][2] However, these variants often exhibit low replication capacity.[1] In a phase 1 monotherapy study, A156T and A156V emerged in patients with genotype 1, but not in other genotypes.[2][7]
-
Y56F and A166T: Following treatment failure with the sofosbuvir/velpatasvir/voxilaprevir combination, the most prevalent NS3 RASs observed were Y56F in genotype 1b and A166T in genotype 3a.[8]
-
D168 Substitutions: While a common resistance site for other protease inhibitors, substitutions at D168 have a reduced impact on this compound susceptibility.[6]
The impact of these RASs can be dependent on the specific HCV subtype and the presence of other substitutions.[1]
Comparative Resistance Profiles Across Genotypes
The emergence and impact of RASs vary across HCV genotypes.
-
Genotype 1: Pre-treatment NS3 RASs are more common in genotype 1a (around 38%) than in genotype 1b.[7] The most prevalent treatment-emergent RASs in both subtypes are A156T or A156V.[7]
-
Genotype 2: No treatment-emergent NS3 RASs were detected in patients with genotype 2 in a 3-day monotherapy study.[7]
-
Genotype 3: Genotype 3 exhibits a higher baseline EC50 for this compound.[1][2] While A156 substitutions can confer resistance, they were not observed to emerge in patients with genotype 3 infection in a short-term monotherapy study.[7] Following treatment failure in clinical trials, A166T was a notable RAS in genotype 3a.[8] In some studies, no resistance mutations against this compound were detected among subtype 3a-infected patients.[9][10]
-
Genotype 4: Similar to genotype 2, no NS3 RASs were detected in patients with genotype 4 after short-term this compound monotherapy.[7]
-
Genotypes 5 and 6: While this compound is active against these genotypes, specific resistance data is more limited. However, substitutions at position 156 of NS3 have been associated with resistance to this compound in genotypes 1-4, but not for genotypes 5 and 6.[11]
Clinical Implications of Resistance
In clinical trials of the sofosbuvir/velpatasvir/voxilaprevir regimen for DAA-experienced patients, baseline NS3 and NS5A RASs had no significant impact on virologic response.[12][13] The high barrier to resistance of the combination therapy appears to overcome the presence of many pre-existing RASs.[2] Even in patients who have failed previous DAA therapies, the retreatment success rate with the this compound-containing regimen is high.[12][14] However, treatment failures, though rare, are more frequently observed in patients with genotype 3 and cirrhosis.[15][16][17]
Quantitative Analysis of this compound Resistance
The following table summarizes the in vitro fold-change in EC50 values for key NS3 RASs against this compound across different HCV genotypes. Data is compiled from published in vitro studies.
| RAS | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |
| Y56H | <5 | <5 | <5 | <5 | <5 |
| Q80K | <5 | - | - | - | - |
| R155W | >38 | - | - | - | - |
| A156T | >100 | >100 | >100 | >100 | >100 |
| A156V | >100 | >100 | >100 | >100 | >100 |
| D168A/V | <5 | <5 | <5 | <5 | <5 |
| Data represents fold-change in EC50 compared to wild-type. Adapted from literature.[2] |
Experimental Protocols
HCV Replicon Assay for Phenotypic Susceptibility Testing
A common method to assess the in vitro susceptibility of HCV to antiviral drugs is the replicon assay.
-
Cell Culture: Huh-7 cells or their derivatives are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and non-essential amino acids.
-
Replicon Constructs: HCV replicons encoding the NS3-NS5B region of different genotypes and subtypes are used. Site-directed mutagenesis is employed to introduce specific RASs into the NS3 protease coding region of these replicons.
-
In Vitro Transcription and Electroporation: Replicon RNA is synthesized in vitro from linearized plasmid DNA. The RNA is then introduced into Huh-7 cells via electroporation.
-
Drug Treatment: Following electroporation, cells are seeded in 96-well plates containing serial dilutions of this compound.
-
Quantification of HCV Replication: After a 3-day incubation period, HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using qRT-PCR.
-
EC50 Determination: The EC50 value, which is the drug concentration required to inhibit 50% of HCV replication, is calculated by plotting the percentage of replication inhibition against the drug concentration. Fold-change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[2]
Deep Sequencing of NS3 Region from Clinical Isolates
To identify RASs in patients, deep sequencing of the NS3 gene is performed.
-
Sample Collection: Patient plasma or serum samples are collected at baseline and at the time of virologic failure.
-
RNA Extraction: Viral RNA is extracted from the plasma/serum samples.
-
RT-PCR: The NS3 region of the HCV genome is reverse transcribed and amplified by PCR.
-
Library Preparation and Sequencing: The PCR products are used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing reads are aligned to a reference HCV sequence to identify amino acid substitutions and their frequencies. A cutoff (e.g., 1% or 15%) is typically used to distinguish true variants from sequencing errors.[7][12]
Visualizations
Caption: HCV polyprotein processing by NS3/4A protease and inhibition by this compound.
Caption: Experimental workflow for assessing this compound resistance in vitro.
References
- 1. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of HCV resistance from a 3-day monotherapy study of this compound, a novel pangenotypic NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance-associated substitutions after sofosbuvir/velpatasvir/voxilaprevir triple therapy failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Genotypes/Subtypes and Antiviral Drug Resistance of the Hepatitis C Virus from Patients in a Tertiary Care Hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. No impact of resistance-associated substitutions on the efficacy of sofosbuvir, velpatasvir, and this compound for 12 weeks in HCV DAA-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. medrxiv.org [medrxiv.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Failure on this compound, velpatasvir, sofosbuvir and efficacy of rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Synergy Analysis of Voxilaprevir with Sofosbuvir and Velpatasvir in Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro synergistic effects of a triple combination of direct-acting antiviral agents (DAAs) against the Hepatitis C virus (HCV): voxilaprevir, sofosbuvir, and velpatasvir. While clinical data supports the high efficacy of this combination, this document focuses on the underlying in-vitro methodologies used to assess antiviral synergy, presenting illustrative data and detailed experimental protocols relevant to preclinical evaluation.
Quantitative Synergy Analysis
The interaction between antiviral agents can be quantified using the Fractional Inhibitory Concentration (FIC) index or Combination Index (CI). These indices are calculated from the effective concentrations of the drugs when used alone and in combination. A summary of hypothetical, yet representative, data from an in-vitro checkerboard assay using an HCV replicon system is presented below.
Disclaimer: The following data is illustrative and serves to demonstrate typical results from a synergy study. It is not derived from a specific head-to-head published study of this triple combination.
| Drug Combination | Individual EC50 (nM) | Combination EC50 (nM) | FIC Index* | Interaction Interpretation |
| This compound (VOX) | 5.2 | - | - | - |
| Sofosbuvir (SOF) | 45.0 | - | - | - |
| Velpatasvir (VEL) | 0.018 | - | - | - |
| VOX + SOF | - | VOX: 1.3, SOF: 11.25 | 0.50 | Additive |
| VOX + VEL | - | VOX: 0.8, VEL: 0.003 | 0.32 | Synergy |
| SOF + VEL | - | SOF: 9.0, VEL: 0.005 | 0.48 | Synergy |
| VOX + SOF + VEL | - | VOX: 0.5, SOF: 4.5, VEL: 0.002 | 0.31 | Potent Synergy |
*The Fractional Inhibitory Concentration (FIC) index is calculated to quantify drug interactions. An FIC index of ≤0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index >4.0 indicates antagonism.[1][2][3]
Experimental Protocols
A standard method to assess in-vitro antiviral synergy is the checkerboard assay utilizing an HCV replicon system. This system contains a subgenomic HCV RNA that can replicate within a human hepatoma cell line (e.g., Huh-7), and replication levels are often measured via a reporter gene like luciferase.
Checkerboard Synergy Assay Protocol
-
Cell Culture and Plating:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) are cultured under standard conditions (37°C, 5% CO2).
-
Cells are seeded into 96-well microplates at a density that ensures logarithmic growth during the assay period and incubated for 24 hours.
-
-
Drug Dilution Preparation:
-
Stock solutions of this compound, sofosbuvir, and velpatasvir are prepared in dimethyl sulfoxide (DMSO).
-
A two-dimensional serial dilution of the drugs is prepared. For a two-drug combination, one drug is serially diluted along the rows of the plate, and the second drug is serially diluted along the columns. For a three-drug combination, two drugs are combined at a fixed ratio and serially diluted against the third drug.
-
-
Drug Administration:
-
The diluted drug combinations are added to the appropriate wells of the 96-well plates containing the replicon cells. Each plate should include wells with single drugs at various concentrations to determine their individual EC50 values, as well as untreated and vehicle (DMSO) control wells.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple rounds of HCV RNA replication, typically 48 to 72 hours.
-
-
Quantification of HCV Replication:
-
After incubation, the level of HCV replication is quantified by measuring the activity of the reporter (e.g., luciferase). A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The EC50 value (the concentration of a drug that inhibits 50% of viral replication) is calculated for each drug alone and for each combination.
-
The FIC index is calculated using the following formula for a two-drug combination: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone).
-
For a three-drug combination, the formula is extended: FIC = (EC50 of drug A in combo / EC50 of drug A alone) + (EC50 of drug B in combo / EC50 of drug B alone) + (EC50 of drug C in combo / EC50 of drug C alone).
-
The interaction is then classified as synergistic, additive, or antagonistic based on the calculated FIC index.
-
Visualizations
Experimental Workflow
Caption: Workflow for in-vitro checkerboard synergy assay.
Combined Mechanism of Action on HCV Replication
The combination of this compound, sofosbuvir, and velpatasvir targets three distinct and essential proteins in the HCV replication cycle, leading to a potent antiviral effect.
-
This compound is a potent, pangenotypic inhibitor of the HCV NS3/4A protease. This protease is crucial for cleaving the HCV polyprotein into mature nonstructural proteins that are necessary for viral replication.[4][5][6]
-
Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[7][8][9] After intracellular conversion to its active triphosphate form, it is incorporated into the growing HCV RNA chain, causing premature chain termination and thus halting viral RNA synthesis.[9]
-
Velpatasvir is a pangenotypic inhibitor of the HCV NS5A protein.[10][11] NS5A is a multifunctional protein essential for both viral RNA replication and the assembly of new virus particles.[10][11][12]
By targeting these three critical components of the HCV replication machinery simultaneously, the combination of these drugs creates a high barrier to the development of resistance and results in a powerful synergistic or additive antiviral effect.
Caption: Combined inhibition of HCV replication by the triple DAA regimen.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 8. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 9. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 11. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 12. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Role of Specific NS3/4A Mutations in Voxilaprevir Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Voxilaprevir's performance against Hepatitis C Virus (HCV) NS3/4A protease variants, with a focus on specific resistance-associated substitutions (RASs). The data presented is compiled from in vitro studies to assist researchers in understanding the resistance profile of this potent, pangenotypic NS3/4A inhibitor.
Introduction to this compound and NS3/4A Resistance
This compound (VOX) is a direct-acting antiviral agent (DAA) that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1] While this compound demonstrates a high barrier to resistance compared to earlier-generation protease inhibitors, specific amino acid substitutions in the NS3 region can reduce its susceptibility.[2] Understanding the impact of these mutations is critical for predicting treatment outcomes and developing next-generation antiviral therapies. The most significant resistance to this compound is conferred by mutations at the A156 residue of the NS3 protease.[1][3]
Data Presentation: Comparative Susceptibility of NS3/4A Mutants
The following tables summarize the in vitro fold change (FC) in 50% effective concentration (EC50) of this compound and other NS3/4A protease inhibitors against various resistance-associated substitutions in different HCV genotypes. The data is derived from transient-transfection assays using HCV replicons.[1]
Table 1: Fold Change in EC50 for Single NS3 Mutations in HCV Genotype 1a
| NS3 Mutation | This compound FC | Grazoprevir FC | Paritaprevir FC | Simeprevir FC |
| Y56H | 1.3 | 1.1 | 1.1 | 1.1 |
| Q80K | 1.1 | 1.0 | 1.2 | 1.4 |
| R155K | 1.9 | 1.1 | 11 | 14 |
| A156T | >1000 | >1000 | >1000 | >1000 |
| A156V | >1000 | >1000 | >1000 | >1000 |
| D168A | 2.1 | 1.6 | 112 | 4.6 |
| D168V | 2.8 | 1.9 | 338 | 7.1 |
Table 2: Fold Change in EC50 for Single NS3 Mutations in HCV Genotype 1b
| NS3 Mutation | This compound FC | Grazoprevir FC | Paritaprevir FC | Simeprevir FC |
| Y56H | 1.1 | 1.0 | 1.0 | 1.1 |
| Q80R | 1.0 | 1.0 | 1.0 | 1.0 |
| R155K | 1.1 | 1.0 | 1.0 | 1.0 |
| A156T | >1000 | >1000 | >1000 | >1000 |
| A156V | >1000 | >1000 | >1000 | >1000 |
| D168A | 1.4 | 1.1 | 1.2 | 1.0 |
| D168V | 1.8 | 1.2 | 1.5 | 1.1 |
Table 3: Fold Change in EC50 for Single NS3 Mutations in HCV Genotype 3a
| NS3 Mutation | This compound FC | Grazoprevir FC | Paritaprevir FC | Simeprevir FC |
| Y56H | 1.2 | 1.1 | 1.1 | 1.1 |
| Q80R | 1.0 | 1.0 | 1.0 | 1.0 |
| A156T | >1000 | >1000 | >1000 | >1000 |
| A156V | >1000 | >1000 | >1000 | >1000 |
| D168A | 1.1 | 1.0 | 1.0 | 1.0 |
| D168V | 1.2 | 1.1 | 1.1 | 1.0 |
Data for the above tables was synthesized from the findings presented in "In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound".[1]
Experimental Protocols
The following protocols provide a general framework for the key experiments used to generate the resistance data cited in this guide.
Site-Directed Mutagenesis of NS3/4A
This protocol is based on commercially available kits like the QuikChange™ Site-Directed Mutagenesis Kit and is used to introduce specific resistance-associated substitutions into a plasmid containing the HCV NS3/4A gene.
a. Primer Design:
-
Design forward and reverse mutagenic primers (25-45 bases in length) containing the desired mutation.
-
The mutation should be located in the center of the primers with at least 15 base pairs of correct sequence on both sides.
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.
b. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
A typical reaction mixture includes: 10X reaction buffer, dNTPs, forward and reverse primers, the template DNA plasmid, and the DNA polymerase.
-
PCR cycling conditions are generally:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
c. Digestion of Parental DNA:
-
Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
-
Incubate at 37°C for 1-2 hours.
d. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective agar plates and incubate overnight.
-
Select colonies, propagate them in liquid culture, and isolate the mutated plasmid DNA.
-
Verify the desired mutation through DNA sequencing.
HCV Replicon Assay for Drug Susceptibility
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
a. Cell Culture and Replicon Transfection:
-
Culture Huh-7 human hepatoma cells, or a highly permissive subclone like Huh-7.5, in DMEM supplemented with fetal bovine serum and antibiotics.
-
Generate HCV replicon RNA containing the NS3/4A gene (either wild-type or mutant) by in vitro transcription from a linearized plasmid template.
-
Transfect the replicon RNA into the Huh-7 cells using electroporation or a lipid-based transfection reagent.
b. Drug Treatment and Incubation:
-
Plate the transfected cells into 96-well or 384-well plates.
-
Prepare serial dilutions of this compound and other comparator drugs in DMSO.
-
Add the diluted compounds to the cell plates, ensuring a final DMSO concentration that is not cytotoxic (e.g., <0.5%).
-
Include appropriate controls: no-drug (vehicle) and a positive control inhibitor at a high concentration.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
c. Measurement of HCV Replication:
-
If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
Alternatively, quantify HCV RNA levels using real-time RT-PCR.
d. Data Analysis:
-
Normalize the reporter signal or RNA levels to the no-drug control.
-
Plot the normalized values against the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
-
Calculate the fold change in EC50 for each mutant by dividing its EC50 value by the EC50 value of the wild-type replicon.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating resistance mutations and the proposed mechanism of this compound resistance.
Caption: Experimental workflow for validating NS3/4A resistance mutations.
Caption: Mechanism of this compound resistance by A156 mutations.
Conclusion
This compound maintains its potency against many NS3/4A mutations that confer resistance to other protease inhibitors, particularly at positions 155 and 168.[1] However, substitutions at the A156 residue, such as A156T and A156V, lead to a significant reduction in this compound's in vitro efficacy across multiple HCV genotypes.[1][3] It is important to note that these A156 variants often exhibit reduced viral fitness, which may limit their clinical emergence.[1] This guide provides a foundational understanding of this compound's resistance profile, supported by experimental data and methodologies, to aid in the ongoing research and development of HCV therapeutics.
References
- 1. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of sofosbuvir/velpatasvir/voxilaprevir in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
A Comparative Analysis of the Metabolic Pathways of Voxilaprevir and Other Leading Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolic pathways of Voxilaprevir and other prominent direct-acting antivirals (DAAs) used in the treatment of Hepatitis C virus (HCV) infection. We will delve into the metabolic routes of this compound, Sofosbuvir, Velpatasvir, and Glecaprevir, presenting available quantitative data, outlining experimental protocols for metabolic assessment, and visualizing the complex biological processes involved.
Executive Summary
Direct-acting antivirals have revolutionized the treatment of chronic HCV, offering high cure rates and improved tolerability compared to previous interferon-based therapies. Understanding the metabolic fate of these drugs is crucial for optimizing treatment regimens, predicting drug-drug interactions, and ensuring patient safety. This guide offers a head-to-head comparison of the metabolic pathways of four key DAAs, highlighting the enzymes responsible for their biotransformation and the resulting metabolites.
Comparative Metabolic Pathways
The metabolism of DAAs is diverse, ranging from extensive hepatic biotransformation to minimal metabolic clearance. The following sections detail the metabolic pathways of this compound and three other widely used DAAs: Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor; Velpatasvir, a pangenotypic NS5A inhibitor; and Glecaprevir, an NS3/4A protease inhibitor.
This compound
This compound, a pangenotypic NS3/4A protease inhibitor, is primarily metabolized in the liver by the cytochrome P450 system. The major enzyme responsible for its metabolism is CYP3A4 , with minor contributions from CYP1A2 and CYP2C8.[1] The primary route of elimination for this compound is through biliary excretion.[2]
Sofosbuvir
Sofosbuvir is a prodrug that requires intracellular activation to exert its antiviral effect. This activation is a multi-step process that occurs predominantly in hepatocytes. The initial hydrolysis of the carboxyl ester moiety is catalyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1) .[3][4][5] Subsequently, the phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to form the active triphosphate metabolite, GS-461203.[4][6] Dephosphorylation of GS-461203 leads to the formation of the inactive but major circulating metabolite, GS-331007.[3][4][6]
Velpatasvir
Velpatasvir, an NS5A inhibitor, undergoes metabolism by several cytochrome P450 enzymes. The primary metabolizing enzymes are CYP2B6, CYP2C8, and CYP3A4 .[7][8] Despite being a substrate for these enzymes, Velpatasvir has been shown to be metabolically stable in in vitro systems.[9]
Glecaprevir
Glecaprevir, another NS3/4A protease inhibitor, exhibits limited metabolism. The primary enzyme responsible for its minor metabolic clearance is CYP3A4 .[10] The majority of an administered dose of Glecaprevir is excreted unchanged in the feces.
Quantitative Metabolic Data
The following table summarizes the available quantitative data on the metabolism of this compound and the selected comparator DAAs. It is important to note that direct comparative studies with comprehensive kinetic data for all these drugs under identical experimental conditions are limited in the public domain. The presented data is compiled from various sources and should be interpreted with this in mind.
| Drug | Primary Metabolizing Enzyme(s) | In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) |
| This compound | CYP3A4, CYP1A2, CYP2C8 | Human Liver Microsomes | Data not publicly available | Data not publicly available | Data not publicly available |
| Sofosbuvir | Cathepsin A, CES1, HINT1 | Human Hepatocytes | Not directly applicable (prodrug activation) | Data not publicly available | Data not publicly available |
| Velpatasvir | CYP2B6, CYP2C8, CYP3A4 | Human Liver Microsomes | Low (Predicted human hepatic clearance <0.17 L/h/kg)[9] | Data not publicly available | Data not publicly available |
| Glecaprevir | CYP3A4 | Human Liver Microsomes | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, directly comparable quantitative data (Km, Vmax) for these specific DAAs highlights a gap in the literature and underscores the proprietary nature of much of this information within the pharmaceutical industry. The provided intrinsic clearance for Velpatasvir is a qualitative description from a preclinical study.
Experimental Protocols
The characterization of DAA metabolism typically involves in vitro studies using human liver-derived systems. These experiments are crucial for identifying metabolic pathways, determining the rate of metabolism, and assessing the potential for drug-drug interactions.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is a standard method to investigate Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Objective: To determine the metabolic stability and identify the metabolites of a DAA.
Methodology:
-
Incubation: The DAA (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug and identify any metabolites formed.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro intrinsic clearance (CLint).
Metabolite Profiling in Human Hepatocytes
This assay provides a more comprehensive picture of drug metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Objective: To identify the major metabolic pathways of a DAA in a whole-cell system.
Methodology:
-
Cell Culture: Cryopreserved or fresh human hepatocytes are cultured in appropriate media.
-
Incubation: The DAA is added to the hepatocyte culture and incubated at 37°C in a humidified incubator with 5% CO2.
-
Time Points: Samples of the cells and the culture medium are collected at different time points (e.g., 0, 1, 4, and 24 hours).
-
Sample Preparation: The cells are lysed, and both the cell lysate and the culture medium are processed to extract the drug and its metabolites.
-
Sample Analysis: The extracts are analyzed by high-resolution LC-MS/MS to identify the chemical structures of the metabolites.
-
Data Analysis: The data is processed to create a metabolic profile of the DAA, showing the relative abundance of different metabolites over time.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of the discussed DAAs and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathways of this compound, Glecaprevir, and Velpatasvir.
Caption: Intracellular metabolic activation pathway of Sofosbuvir.
Caption: General experimental workflow for in vitro DAA metabolism studies.
References
- 1. iuhw.repo.nii.ac.jp [iuhw.repo.nii.ac.jp]
- 2. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy [mdpi.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tga.gov.au [tga.gov.au]
- 8. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate‐day treatment in hemodialysis patients with chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Impact of Baseline Resistance-Associated Substitutions on the Efficacy of Voxilaprevir
A Comparative Guide for Researchers and Drug Development Professionals
Voxilaprevir, a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease, is a key component of the fixed-dose combination therapy sofosbuvir/velpatasvir/voxilaprevir. This regimen is a recommended treatment for patients who have previously failed therapy with other direct-acting antivirals (DAAs). A critical consideration in the deployment of any antiviral agent is the impact of pre-existing resistance-associated substitutions (RASs) on its clinical efficacy. This guide provides an objective comparison of this compound's performance in the presence of baseline RASs, supported by experimental data from pivotal clinical trials and in vitro studies.
Mechanism of Action: this compound in HCV Replication
This compound targets the HCV NS3/4A serine protease, an enzyme essential for the cleavage of the HCV polyprotein into mature, functional viral proteins.[1][2] By reversibly binding to the active site of the protease, this compound prevents this crucial step in the viral replication cycle, thereby halting the production of new viral particles.[1][2] It is administered in combination with sofosbuvir, an NS5B polymerase inhibitor, and velpatasvir, an NS5A inhibitor, providing a multi-pronged attack on the virus.[3]
Clinical Efficacy in the Presence of Baseline RASs: The POLARIS Studies
The POLARIS-1 and POLARIS-4 phase 3 clinical trials were pivotal in evaluating the efficacy of sofosbuvir/velpatasvir/voxilaprevir in DAA-experienced patients, many of whom harbored baseline RASs.
POLARIS-1 investigated the regimen in patients who had previously failed a treatment containing an NS5A inhibitor.[4] POLARIS-4 focused on patients who had failed a DAA regimen that did not include an NS5A inhibitor.[4]
Experimental Protocol: POLARIS-1 & POLARIS-4
-
Study Design: Both were randomized, multicenter trials. POLARIS-1 was double-blind and placebo-controlled, while POLARIS-4 was open-label with an active comparator (sofosbuvir/velpatasvir).[4][5][6]
-
Patient Population: Adults with chronic HCV infection (genotypes 1-6) who had previously received DAA-containing regimens.[4] A significant proportion of patients in both trials had compensated cirrhosis.[4]
-
Treatment Regimen: Patients received a fixed-dose combination of sofosbuvir (400 mg), velpatasvir (100 mg), and this compound (100 mg) once daily for 12 weeks.[4]
-
Primary Endpoint: The primary efficacy outcome was sustained virologic response 12 weeks after the end of treatment (SVR12).[5]
-
RAS Analysis: NS3, NS5A, and NS5B deep sequencing analyses were performed at baseline for all patients and at the time of virologic failure, with results reported using a 15% cutoff.[7]
Data Presentation: SVR12 Rates by Baseline RAS Status
The results from the POLARIS trials demonstrated that the presence of baseline RASs had no significant impact on the high SVR12 rates achieved with sofosbuvir/velpatasvir/voxilaprevir.[7][8]
Table 1: SVR12 Rates in NS5A Inhibitor-Experienced Patients (POLARIS-1)
| Baseline RAS Status | SVR12 Rate (n/N) | 95% Confidence Interval |
| Any NS3 or NS5A RASs | 97% (199/205) | 94.0% - 98.7% |
| No NS3 or NS5A RASs | 98% (42/43) | 87.5% - 99.9% |
| Any NS5A RASs | 97% (190/196) | 93.6% - 98.8% |
| Y93H/N NS5A RAS | 95% (88/93) | 87.8% - 98.2% |
| Any NS3 RASs | 96% (100/104) | 90.1% - 98.9% |
Data adapted from studies analyzing the POLARIS-1 trial results.[7][8]
Table 2: SVR12 Rates in DAA-Experienced (non-NS5A inhibitor) Patients (POLARIS-4)
| Baseline RAS Status | SVR12 Rate (n/N) | 95% Confidence Interval |
| Any NS3 or NS5A RASs | 100% (83/83) | 95.7% - 100% |
| No NS3 or NS5A RASs | 98% (94/96) | 92.5% - 99.7% |
| Any NS5A RASs | 100% (40/40) | 91.2% - 100% |
| Any NS3 RASs | 100% (39/39) | 91.0% - 100% |
| Any NS5B NI RASs | 100% (22/22) | 84.6% - 100% |
Data adapted from studies analyzing the POLARIS-4 trial results.[7][9][10]
These data clearly indicate that sofosbuvir/velpatasvir/voxilaprevir is highly effective in DAA-experienced patients, irrespective of the presence of baseline RASs for any of the three drug classes.[7] Even patients with multiple RASs or specific substitutions known to confer resistance to individual agents, such as the NS5A Y93H substitution, achieved high SVR12 rates.[7] Real-world studies have further confirmed these findings, showing high efficacy of the regimen in diverse patient populations with a high prevalence of baseline RASs.[11][12][13]
In Vitro Susceptibility vs. In Vivo Efficacy
In vitro studies using HCV replicon systems are essential for characterizing the resistance profile of antiviral agents. For this compound, these studies have identified certain NS3 substitutions, such as A156L/T/V, that can confer a greater than 100-fold reduction in susceptibility.[8][14]
However, the clinical impact of these in vitro findings is mitigated by several factors:
-
Low Replication Capacity: Many of the highly resistant variants identified in vitro, such as A156T/V, exhibit low replication capacity, making them less likely to emerge and persist in vivo.[14][15]
-
Combination Therapy: this compound is used in combination with two other potent, pangenotypic DAAs (sofosbuvir and velpatasvir). This combination presents a high barrier to resistance; the virus would need to develop mutations against all three drug classes simultaneously to escape their antiviral pressure.
-
Improved Coverage: this compound has demonstrated improved coverage against a range of NS3 RASs compared to earlier-generation protease inhibitors.[8]
The minimal impact of baseline RASs on clinical outcomes underscores the power of the triple-combination regimen. Treatment-emergent resistance following failure of sofosbuvir/velpatasvir/voxilaprevir is also uncommon.[7][8]
Conclusion
The comprehensive data from both pivotal clinical trials and in vitro analyses demonstrate that the efficacy of the sofosbuvir/velpatasvir/voxilaprevir regimen is not significantly impacted by the presence of baseline resistance-associated substitutions. The high barrier to resistance conferred by the combination of three potent, pangenotypic direct-acting antivirals ensures high rates of sustained virologic response in DAA-experienced patients, including those with a complex history of prior treatment failure and pre-existing RASs. For researchers and drug development professionals, this underscores the success of combination therapy in overcoming pre-existing viral resistance and provides a robust framework for developing future antiviral strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Sofosbuvir, Velpatasvir, and this compound for Previously Treated HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Executive Summary - Clinical Review Report: Sofosbuvir / Velpatasvir / this compound (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. No impact of resistance-associated substitutions on the efficacy of sofosbuvir, velpatasvir, and this compound for 12 weeks in HCV DAA-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. viraled.com [viraled.com]
- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 11. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-world effectiveness of this compound/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Voxilaprevir: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Voxilaprevir, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical waste management and interpreting available safety data.
Understanding this compound's Profile
This compound is an antiviral medication used in combination with other drugs to treat chronic Hepatitis C virus (HCV) infection.[1][2] According to available Safety Data Sheets (SDS), this compound as a substance is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] However, the SDS also advises that all chemicals should be handled with caution and that entry into sewers, surface water, or ground water should be prevented.[3] This underscores the importance of mindful disposal, irrespective of a non-hazardous classification.
Regulatory Framework for Pharmaceutical Disposal
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] These regulations categorize pharmaceutical waste as either hazardous or non-hazardous.[4][6] While this compound itself is not explicitly listed as a hazardous waste, it is crucial to consider any solvents or other chemicals it may be mixed with, as this could alter its disposal requirements.
Recommended Disposal Procedures
Given the lack of specific federal guidelines for this compound, a conservative approach to disposal is recommended. The following steps provide a procedural framework for laboratories.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound should be treated as non-hazardous pharmaceutical waste, unless mixed with a listed hazardous chemical.
-
Contaminated Materials: Lab materials contaminated with this compound (e.g., gloves, vials, absorbent paper) should be segregated from regular trash.
-
Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[3]
Step 2: On-Site Waste Management
For non-hazardous pharmaceutical waste, the following on-site handling procedures are advised:
-
Render the Drug Unusable: To prevent diversion or accidental ingestion, mix the this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7][8] Do not crush tablets or capsules to avoid generating dust.[7]
-
Containment: Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.[7][8]
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."
Step 3: Off-Site Disposal
-
Licensed Waste Hauler: Engage a licensed medical or pharmaceutical waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with federal and state regulations.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is through high-temperature incineration at a permitted facility.[5][6] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain detailed records of all disposed pharmaceutical waste, including the name of the drug, quantity, disposal date, and the manifest from the waste hauler.[9]
Disposal Workflow for this compound in a Laboratory Setting
Caption: Recommended disposal workflow for this compound in a laboratory setting.
Environmental Considerations
The improper disposal of pharmaceuticals can lead to environmental contamination, particularly of water sources, which can have adverse effects on wildlife and potentially human health.[4] Studies have shown that the presence of antiviral drugs in the environment can influence viral evolution in animal populations.[10] Therefore, adhering to proper disposal protocols is paramount to minimizing the environmental impact of pharmaceutical research and development.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the environmental persistence, bioaccumulation, or toxicity of this compound in various environmental compartments. Research in this area would be beneficial for refining disposal guidelines.
| Data Point | Value | Source |
| Hazardous Classification (GHS) | Not Classified | Cayman Chemical SDS[3] |
| Recommended Disposal Method | Incineration | General EPA/RCRA Guidance[5][6] |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The development of such protocols, particularly those focusing on chemical degradation methods that result in non-toxic byproducts, could provide valuable alternatives to incineration.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. Sofosbuvir + velpatasvir + this compound for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Potential Impact of Environmental Pollution by Human Antivirals on Avian Influenza Virus Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
